molecular formula C20H26N2O B3025697 2-Naphthyl U-47700 CAS No. 67579-80-0

2-Naphthyl U-47700

Cat. No.: B3025697
CAS No.: 67579-80-0
M. Wt: 310.4 g/mol
InChI Key: YRZZSLYUFWBIIK-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl U-47700 is an analytical reference standard categorized as a utopioid. This product is intended for research and forensic applications.>

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-21(2)18-10-6-7-11-19(18)22(3)20(23)17-13-12-15-8-4-5-9-16(15)14-17/h4-5,8-9,12-14,18-19H,6-7,10-11H2,1-3H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZSLYUFWBIIK-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342836
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-80-0
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 2-Naphthyl U-47700 (β-U10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the mechanism of action of 2-Naphthyl U-47700, a novel synthetic opioid also identified as β-U10. As a structural analog of the well-characterized synthetic opioid U-47700, its pharmacological activity is primarily understood through the lens of its predecessor. This document synthesizes the available preclinical data for both compounds, offering insights into receptor binding, signaling pathways, and functional outcomes. Due to the limited availability of comprehensive data for this compound, this guide leverages the more extensive research on U-47700 to infer its likely pharmacological profile, while clearly delineating the established data for this compound. The information is intended to support research, drug development, and forensic analysis efforts.

Introduction

This compound (β-U10) is a synthetic opioid that has emerged in the recreational drug market.[1] Structurally, it is a derivative of U-47700, with a naphthyl group replacing the dichlorophenyl group of the parent compound. U-47700 itself is a potent, selective agonist of the µ-opioid receptor (MOR), known to be approximately 7.5 times more potent than morphine in animal models.[1] The structural similarity between this compound and U-47700 suggests a comparable mechanism of action, centered on interaction with the endogenous opioid system. This guide will first detail the established pharmacology of U-47700 and then present the current, albeit limited, understanding of this compound's mechanism of action.

Core Mechanism of Action: µ-Opioid Receptor Agonism

The primary mechanism of action for U-47700 and, by extension, this compound, is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and euphoric effects associated with opioids, as well as their adverse effects, including respiratory depression.

Receptor Binding Affinity

While specific receptor binding affinity data (Ki values) for this compound at the µ, δ (delta), and κ (kappa) opioid receptors are not yet available in the public domain, the data for U-47700 provide a strong inferential basis. U-47700 exhibits high affinity and selectivity for the µ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities (Ki) of U-47700 and its Metabolites [2]

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
U-47700 11.1>10,000287
N-Desmethyl-U-47700206>10,0001730
N,N-Didesmethyl-U-477004080>10,0006770
Morphine (for comparison)2.7261101

Data are expressed as mean ± SEM for N=3 experiments performed in triplicate.[2]

Downstream Signaling Pathways

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gi/Go). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

A key signaling event is the recruitment of β-arrestin 2. For this compound, in vitro data on β-arrestin 2 recruitment is available and provides insight into its functional activity at the µ-opioid receptor.

Table 2: In Vitro µ-Opioid Receptor Activation via β-Arrestin 2 Recruitment [3]

CompoundEC50 (nM)Emax (% vs. Hydromorphone)
This compound (β-U10) 348150%
U-47700 116154%
Fentanyl 9.35146%
α-Naphthyl U-47700 (α-U10)µM rangeN/A

EC50: Half-maximal effective concentration. Emax: Maximum effect.

The data indicate that this compound is a potent agonist at the µ-opioid receptor, capable of recruiting β-arrestin 2. Its potency is lower than that of U-47700 and fentanyl in this specific assay.[3]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor G_Protein Gαi/oβγ MOR->G_Protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Recruits G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) Opioid This compound Opioid->MOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: µ-Opioid Receptor Signaling Pathway

Experimental Protocols

The characterization of novel synthetic opioids like this compound involves a series of in vitro and in vivo assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • Radioligand (e.g., [³H]DAMGO).

    • Test compound (this compound).

    • Non-specific binding control (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd value), and either buffer (for total binding), excess unlabeled naloxone (for non-specific binding), or the test compound at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin 2 Recruitment Assay (e.g., Enzyme Fragment Complementation)

This assay measures the ability of a compound to induce the interaction between the activated receptor and β-arrestin 2.

  • Materials:

    • Cells co-expressing the µ-opioid receptor fused to one enzyme fragment and β-arrestin 2 fused to the complementary enzyme fragment.

    • Cell culture medium and reagents.

    • Test compound (this compound).

    • Reference agonist (e.g., hydromorphone).

    • 384-well white, clear-bottom plates.

    • Luminometer.

    • Detection reagents.

  • Procedure:

    • Plate the engineered cells in the 384-well plates and incubate overnight.

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Add the compounds to the respective wells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature, protected from light.

    • Measure the luminescent signal using a plate luminometer.

    • Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding (Ki at µ, δ, κ) SAR Structure-Activity Relationship (SAR) Binding->SAR G_Protein_Assay G-Protein Activation (GTPγS Assay - EC50, Emax) G_Protein_Assay->SAR beta_arrestin_assay β-Arrestin Recruitment (EC50, Emax) beta_arrestin_assay->SAR Analgesia Analgesia Models (e.g., Hot Plate, Tail Flick) Pharmacokinetics Pharmacokinetics (ADME) Analgesia->Pharmacokinetics Side_Effects Adverse Effect Assessment (Respiratory Depression, Locomotion) Side_Effects->Pharmacokinetics Start Novel Opioid Compound (this compound) Start->Binding Determine Affinity Start->G_Protein_Assay Assess Functional Potency Start->beta_arrestin_assay Evaluate Biased Agonism Toxicity Toxicology Studies Pharmacokinetics->Toxicity SAR->Analgesia Test Efficacy SAR->Side_Effects Evaluate Safety

Caption: Experimental Workflow for Opioid Characterization

Conclusion and Future Directions

The available evidence strongly suggests that this compound (β-U10) functions as a potent µ-opioid receptor agonist. Its mechanism of action is presumed to be similar to that of its structural analog, U-47700, involving the activation of Gi/Go signaling pathways and the recruitment of β-arrestin 2. The in vitro data confirm its ability to engage the β-arrestin pathway, although with lower potency than U-47700 and fentanyl.

A significant gap in the current understanding of this compound is the lack of comprehensive receptor binding affinity data (Ki values) for the classical opioid receptors and data on its efficacy in G-protein activation assays (e.g., GTPγS). Future research should prioritize these areas to fully elucidate its pharmacological profile. Such data are critical for a more precise assessment of its potency, selectivity, and potential for biased agonism, which could inform its risk profile and the development of potential therapeutic interventions or forensic detection methods.

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are potent opioids and may be associated with significant health risks, including overdose and death.

References

In vitro pharmacology of β-U10

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Pharmacology of β-U10

Introduction

β-U10 (2-naphthyl U-47700) is a novel synthetic opioid that has emerged on the recreational drug market.[1][2] As a positional isomer of α-U10 and a structural analog of U-47700, its pharmacological profile is of significant interest to researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the currently available in vitro pharmacological data for β-U10, with a focus on its activity at the µ-opioid receptor (MOR). The information is presented to facilitate a clear understanding of its mechanism of action and relative potency.

Quantitative Pharmacological Data

The in vitro pharmacological characterization of β-U10 has primarily been focused on its ability to activate the µ-opioid receptor (MOR) through the β-arrestin 2 recruitment pathway. To date, there is no publicly available data on the binding affinity (Ki or IC50) of β-U10 at opioid or other receptors, nor on its functional activity in G-protein signaling pathways (e.g., cAMP accumulation or GTPγS binding assays).

The available functional data for MOR activation via β-arrestin 2 recruitment is summarized in the table below. This data is derived from a comparative study that also evaluated its isomers and other relevant opioids.[1][2]

CompoundEC50 (nM)Emax (% vs. Hydromorphone)
β-U10 348 150%
U-47700116154%
Fentanyl9.35146%
α-U10~µM rangeNot determined

EC50: The half maximal effective concentration. Emax: The maximum effect.

Signaling Pathways and Logical Relationships

The interaction of an opioid agonist with the µ-opioid receptor can initiate two primary signaling cascades: the G-protein dependent pathway, which is typically associated with analgesia, and the β-arrestin pathway, which is involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

Below is a diagram illustrating the canonical signaling pathways of the µ-opioid receptor. Currently, in vitro pharmacological data for β-U10 is only available for the β-arrestin 2 recruitment pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR µ-Opioid Receptor G_Protein G-protein Activation (Gαi/o) MOR->G_Protein G-protein Pathway Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin β-Arrestin Pathway beta_U10 β-U10 beta_U10->MOR Agonist Binding Downstream_G Downstream Effects (e.g., cAMP inhibition) (Data for β-U10 Not Available) G_Protein->Downstream_G Downstream_Arrestin Downstream Effects (Receptor Internalization, etc.) (Data for β-U10 Available) Beta_Arrestin->Downstream_Arrestin

Caption: µ-Opioid Receptor Signaling Pathways.

The following diagram illustrates the structural relationship of β-U10 to its parent compounds and isomer.

U_Compound U-type Opioids Naphthyl_U47700 Naphthyl U-47700 U_Compound->Naphthyl_U47700 U47700 U-47700 (Structural Analogue) U_Compound->U47700 beta_U10 β-U10 (this compound) Naphthyl_U47700->beta_U10 alpha_U10 α-U10 (1-naphthyl U-47700) (Positional Isomer) Naphthyl_U47700->alpha_U10

Caption: Structural Relationship of β-U10.

Experimental Protocols

µ-Opioid Receptor Activation (β-Arrestin 2 Recruitment) Assay

This functional assay measures the recruitment of β-arrestin 2 to the MOR upon agonist binding.

Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2-enzyme fragment fusion protein.

Principle: Upon agonist binding to the MOR, the receptor is phosphorylated, leading to the recruitment of β-arrestin 2. The proximity of the β-arrestin 2-enzyme fragment fusion protein to an enzyme-substrate fusion protein at the receptor results in the formation of a functional enzyme that generates a chemiluminescent signal.

Protocol:

  • Cell Culture: U2OS cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium supplemented with antibiotics to maintain selection for the transfected genes.

  • Assay Preparation: Cells are seeded into white, clear-bottom 96-well plates and incubated to allow for cell attachment.

  • Compound Preparation: Test compounds (β-U10, comparators, and controls) are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer to the desired concentrations.

  • Assay Procedure:

    • The cell culture medium is removed from the wells.

    • The prepared compound dilutions are added to the wells.

    • The detection reagents (enzyme substrate) are added according to the manufacturer's instructions.

    • The plates are incubated for a specified period (e.g., 90 minutes) at room temperature.

  • Data Acquisition: The chemiluminescent signal is read using a plate reader.

  • Data Analysis: The raw data is normalized to a reference agonist (e.g., hydromorphone) and plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.

The workflow for this assay is depicted in the following diagram:

cluster_workflow β-Arrestin 2 Recruitment Assay Workflow A Seed U2OS cells with MOR and β-arrestin 2 fusion in 96-well plate B Add β-U10 and other test compounds A->B C Incubate to allow β-arrestin 2 recruitment B->C D Add detection reagents (enzyme substrate) C->D E Measure chemiluminescent signal D->E F Data Analysis: Calculate EC50 and Emax E->F

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Receptor Binding Affinity Assay (General Protocol)

While no binding data for β-U10 is currently available, a general protocol for a competitive radioligand binding assay is provided below for context.

Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR) are prepared from cultured cells or animal tissues.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat using a cell harvester.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

G-Protein Activation Assay (General Protocol)

No G-protein activation data for β-U10 has been published. A general protocol for a [³⁵S]GTPγS binding assay, a common method for measuring G-protein activation, is described below.

Principle: This functional assay measures the activation of G-proteins upon agonist binding to a G-protein coupled receptor (GPCR). In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the quantification of this exchange.

Protocol:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the GPCR of interest are prepared.

  • Assay Setup: The membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination and Separation: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 and Emax for G-protein activation can be determined.

Conclusion

The current in vitro pharmacological data for β-U10 indicates that it is a potent agonist at the µ-opioid receptor, acting through the β-arrestin 2 pathway. Its potency is lower than that of fentanyl and its structural analog U-47700, but significantly higher than its positional isomer α-U10.[1][2] A comprehensive understanding of the pharmacological profile of β-U10 is still lacking, and further research is needed to determine its binding affinity and its activity in G-protein signaling pathways. Such data will be crucial for a complete assessment of its potential physiological and toxicological effects.

References

An In-Depth Technical Guide to the Discovery and History of U-47700 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid U-47700 and its analogs, from their initial discovery in the pharmaceutical industry to their emergence as potent and dangerous novel psychoactive substances. This document details the pharmacological properties, structure-activity relationships, and the experimental methodologies used to characterize these compounds.

Introduction

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic opioid agonist that was first synthesized by a team at the Upjohn pharmaceutical company in the 1970s.[1] It was developed as part of a broader investigation into novel analgesic agents.[1] U-47700 is a structural isomer of an earlier opioid, AH-7921, and its discovery was the result of extensive research into the quantitative structure-activity relationships of its chemical scaffold.[1] While it showed potent analgesic effects in animal models, approximately 7.5 times that of morphine, it was never marketed for medical use.[1]

In the mid-2010s, U-47700 emerged on the illicit drug market, often sold online as a "research chemical" or disguised in counterfeit prescription pills.[2] Its high potency and lack of detection in standard drug screenings contributed to a significant number of overdoses and fatalities worldwide.[2] This led to its classification as a Schedule I controlled substance in the United States and other countries.[1]

This guide will delve into the scientific data surrounding U-47700 and its related compounds, providing a valuable resource for researchers in pharmacology, toxicology, and forensic science.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for U-47700, its metabolites, and a selection of its analogs. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of U-47700 and its Metabolites

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference
U-47700 11.1 ± 0.4287 ± 241220 ± 82[3]
N-desmethyl-U-47700206--[4]
N,N-didesmethyl-U-477004080--[4]
Morphine2.7--[4]

Table 2: In Vivo Analgesic Potency of U-47700

CompoundED₅₀ (mg/kg, s.c.) in Mouse Tail-Flick TestReference
U-47700 0.2
Morphine1.5

Visualized Experimental Workflows and Signaling Pathways

To elucidate the processes involved in the study and action of U-47700, the following diagrams are provided.

U47700_Timeline cluster_0 Pharmaceutical Research Phase cluster_1 Illicit Market Emergence cluster_2 Regulatory Response Upjohn_Synthesis 1970s: Synthesis of U-47700 by Upjohn Company SAR_Studies Structure-Activity Relationship (SAR) Studies Upjohn_Synthesis->SAR_Studies Animal_Testing Preclinical Animal Testing (Analgesic Potency) SAR_Studies->Animal_Testing No_Market Never Marketed for Medical Use Animal_Testing->No_Market Online_Sales Mid-2010s: Emergence on 'Research Chemical' Market No_Market->Online_Sales Counterfeit_Pills Inclusion in Counterfeit Prescription Opioids Online_Sales->Counterfeit_Pills Overdoses Increase in Overdoses and Fatalities Counterfeit_Pills->Overdoses Scheduling Scheduling as a Controlled Substance (e.g., US Schedule I) Overdoses->Scheduling Forensic_Detection Development of Forensic Detection Methods Scheduling->Forensic_Detection

Historical timeline of U-47700.

G U47700 U-47700 MOR µ-Opioid Receptor (MOR) (GPCR) U47700->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC αi subunit inhibits GIRK GIRK Channels Gi->GIRK βγ subunit activates Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., GABA, Glutamate) K_efflux->Neurotransmitter Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neurotransmitter Analgesia Analgesia, Sedation, Respiratory Depression Neurotransmitter->Analgesia

Signaling pathway of U-47700 at the µ-opioid receptor.

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_toxicology Toxicological & Metabolic Analysis synthesis Chemical Synthesis of U-47700 Analog purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Opioid Receptor Binding Assays (e.g., Radioligand Competition) characterization->binding_assay functional_assay Functional Assays (e.g., GTPγS binding, cAMP) binding_assay->functional_assay animal_model Animal Model Selection (e.g., Rodents) functional_assay->animal_model analgesia_test Analgesia Testing (e.g., Tail-flick, Hot-plate) animal_model->analgesia_test pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies analgesia_test->pk_pd metabolism Metabolite Identification (In vitro & In vivo) pk_pd->metabolism analytical_method Development of Analytical Methods (e.g., LC-MS/MS) metabolism->analytical_method forensic_analysis Analysis in Biological Matrices (Blood, Urine, Tissue) analytical_method->forensic_analysis

Experimental workflow for novel synthetic opioid characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of U-47700 and its analogs.

In Vitro Opioid Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., a U-47700 analog) for opioid receptors using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)

  • Test compound (U-47700 analog) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., naloxone at a high concentration, ~10 µM)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • Either:

      • Vehicle (for total binding).

      • Non-specific binding determinator (for non-specific binding).

      • Test compound at various concentrations (for competition binding).

    • Add the diluted cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment (Mouse Tail-Flick Test)

This protocol describes a common method for assessing the antinociceptive (pain-relieving) effects of a compound in rodents.

Objective: To determine the median effective dose (ED₅₀) of a compound required to produce an analgesic effect.

Materials:

  • Male or female mice (e.g., Swiss Webster or C57BL/6)

  • Tail-flick analgesia meter

  • Test compound (U-47700 analog) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Positive control (e.g., morphine)

  • Syringes and needles for administration (e.g., subcutaneous)

Procedure:

  • Acclimatization: Acclimate the mice to the testing room and the tail-flick apparatus for at least 30-60 minutes before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), re-measure the tail-flick latency for each mouse.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each mouse using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against the logarithm of the drug dose.

    • Determine the ED₅₀ value (the dose that produces 50% of the maximum possible effect) using non-linear regression analysis.

Analytical Detection in Biological Matrices (LC-MS/MS)

This is a generalized protocol for the detection and quantification of U-47700 and its analogs in biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry.

Objective: To develop a sensitive and specific method for the identification and quantification of U-47700 and its analogs in forensic and clinical samples.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column suitable for the separation of small molecules (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate)

  • Biological matrix (e.g., whole blood, plasma, urine)

  • Analytical standards of the target compounds and their deuterated internal standards

  • Sample preparation reagents (e.g., for protein precipitation, solid-phase extraction, or liquid-liquid extraction)

Procedure:

  • Sample Preparation:

    • Protein Precipitation (for blood/plasma): Add a precipitating agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then further processed.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interferences, and elute the analytes of interest with an appropriate solvent.

    • Dilution (for urine): Samples may be diluted with mobile phase or a suitable buffer before injection.

    • Add an internal standard to all samples, calibrators, and controls at the beginning of the preparation process.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto the LC system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

  • Method Validation: Validate the method according to established guidelines (e.g., SWGTOX) for parameters such as:

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Linearity and range

    • Accuracy and precision

    • Selectivity and specificity

    • Matrix effects

    • Recovery

    • Stability

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The story of U-47700 and its analogs serves as a compelling case study in the dual nature of opioid research. Originally synthesized with therapeutic intent, these potent molecules have been diverted for illicit use with devastating public health consequences. A thorough understanding of their pharmacology, structure-activity relationships, and analytical detection is paramount for the scientific and medical communities to address the ongoing challenges posed by novel synthetic opioids. This technical guide provides a foundational resource for professionals engaged in this critical work.

References

"2-Naphthyl U-47700" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Naphthyl U-47700, a potent synthetic opioid and analog of U-47700. This document details its chemical properties, pharmacological profile as a µ-opioid receptor agonist, and relevant experimental protocols for its synthesis and analysis. Included are diagrams of its proposed signaling pathway and a representative experimental workflow, designed to serve as a valuable resource for the scientific community engaged in opioid research and drug development.

Chemical Identity and Properties

This compound, also known as β-U10, is a synthetic opioid structurally related to U-47700. Its core structure is a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylcarboxamide, distinguished by a 2-naphthyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 67579-80-0[1]
IUPAC Name N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-methyl-2-naphthamide[1]
Synonyms trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide, β-U10
Chemical Formula C₂₀H₂₆N₂O[1][2]
Molecular Weight 310.44 g/mol [1]
Exact Mass 310.2045[1]
Appearance Crystalline solid[2]
Solubility DMF: 20 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml[2]
Storage -20°C for long-term storage[2]
Stability ≥ 5 years at -20°C[2]

Note: Specific physical properties such as melting point and boiling point are not extensively reported in the literature.

Pharmacology

This compound is a potent µ-opioid receptor (MOR) agonist. Its pharmacological activity has been characterized in vitro, demonstrating its ability to activate the MOR and recruit β-arrestin 2.

Mechanism of Action

As a MOR agonist, this compound binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that are responsible for both the analgesic effects and the adverse side effects associated with opioids.

In Vitro Pharmacological Data

A cell-based µ-opioid receptor activation assay, specifically a β-arrestin 2 recruitment assay, has been used to characterize the potency and efficacy of this compound. The results are summarized in the table below, in comparison to its structural analog U-47700 and the potent opioid fentanyl.

Table 2: In Vitro µ-Opioid Receptor Activation

CompoundEC₅₀ (nM)Eₘₐₓ (% vs. Hydromorphone)
This compound (β-U10) 348150%
U-47700 116154%
Fentanyl 9.35146%
1-Naphthyl U-47700 (α-U10) >10,000 (µM range)Not reached at 100 µM

Data sourced from a study utilizing a β-arrestin 2 recruitment assay.

These data indicate that this compound is a full agonist at the µ-opioid receptor, with a lower potency compared to U-47700 and fentanyl, but significantly more potent than its 1-naphthyl isomer.

Signaling Pathways

The activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects such as respiratory depression and tolerance.

mu_opioid_receptor_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) 2_Naphthyl_U_47700 2-Naphthyl U-47700 MOR µ-Opioid Receptor (MOR) 2_Naphthyl_U_47700->MOR Binds to G_protein Gαi/o Activation MOR->G_protein Activates GRK GRK Phosphorylation MOR->GRK Activates AC Adenylyl Cyclase Inhibition G_protein->AC Ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channels->Analgesia beta_arrestin β-Arrestin 2 Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Adverse_effects Adverse Effects (e.g., Respiratory Depression, Tolerance) Internalization->Adverse_effects

µ-Opioid Receptor Signaling Pathways

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is analogous to the methods described in the original Upjohn patents for U-47700 and its analogs.[3] The following is a representative protocol.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine This intermediate is synthesized from trans-1,2-diaminocyclohexane through reductive amination or other standard N-methylation procedures.

Step 2: Acylation to form this compound

  • Dissolve trans-N,N'-dimethylcyclohexane-1,2-diamine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of 2-naphthoyl chloride in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification diamine trans-N,N'-dimethyl- cyclohexane-1,2-diamine mixing Combine Reactants in Solvent with Base diamine->mixing naphthoyl_chloride 2-Naphthoyl Chloride addition Slow Addition of 2-Naphthoyl Chloride naphthoyl_chloride->addition solvent Aprotic Solvent (e.g., DCM) solvent->mixing base Base (e.g., Triethylamine) base->mixing cooling Cool to 0°C mixing->cooling cooling->addition stirring Stir at Room Temperature addition->stirring quench Quench with Water stirring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product This compound purify->product

Synthesis Workflow for this compound
Analytical Characterization

The identification and characterization of this compound are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Table 3: Exemplary Analytical Method Parameters

MethodParameterValue
GC-MS InstrumentAgilent 5975 Series GC/MSD System or equivalent
Sample PrepStandard diluted in methanol
IonizationElectron Ionization (EI) at 70 eV
LC-QTOF-MS Injection Volume10 µL
TOF MS Scan Range100-510 Da
Retention Time~6.25 min (method dependent)

Parameters are based on published analytical data for "Naphthyl-U-47700".

β-Arrestin 2 Recruitment Assay Protocol (PathHunter® EFC Technology)

This protocol provides a detailed methodology for assessing the recruitment of β-arrestin 2 to the µ-opioid receptor upon ligand binding, using the PathHunter® enzyme fragment complementation (EFC) technology as an example.

1. Cell Culture and Plating:

  • Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's instructions.

  • On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating medium.

  • Dispense the cell suspension into a white, clear-bottom 384-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to generate a range of concentrations for a concentration-response curve (e.g., 10-point, 3-fold dilutions).

  • Prepare serial dilutions of a reference agonist (e.g., DAMGO) and a vehicle control.

  • On the day of the assay, add the compound dilutions to the respective wells of the cell plate.

3. Incubation and Detection:

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

  • After the incubation period, add the prepared detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the chemiluminescent signal using a plate reader.

4. Data Analysis:

  • Plot the relative light units (RLU) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

  • Normalize the data to the response of the reference agonist (e.g., DAMGO) to determine the relative efficacy.

Metabolism

While specific metabolic studies on this compound are limited, the metabolism of the closely related U-47700 has been investigated. The primary metabolic pathways for U-47700 are N-dealkylation and hydroxylation of the cyclohexyl ring. It is anticipated that this compound undergoes a similar metabolic fate, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites, as well as hydroxylated derivatives.

Conclusion

This compound is a potent synthetic opioid that acts as a full agonist at the µ-opioid receptor. This guide provides essential technical information on its chemical properties, pharmacology, and relevant experimental methodologies. The provided data and protocols are intended to support further research into the structure-activity relationships, signaling pathways, and potential therapeutic applications or toxicological assessment of this and related compounds. As with all potent opioids, appropriate safety precautions and regulatory compliance are imperative when handling and studying this compound.

References

The Metabolic Landscape of Novel Synthetic Opioids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic fate of novel synthetic opioids (NSOs), a rapidly evolving class of compounds that presents significant challenges to public health and forensic toxicology. Tailored for researchers, scientists, and drug development professionals, this document outlines the core metabolic pathways, enzymatic processes, and experimental methodologies crucial for understanding the biotransformation of these potent substances.

Introduction: The Challenge of NSO Metabolism

Novel synthetic opioids (NSOs) encompass a diverse range of chemical scaffolds, including highly potent fentanyl analogs and emerging non-fentanyl classes such as the nitazenes and U-type opioids.[1][2] A thorough understanding of their metabolism is paramount for identifying reliable biomarkers of exposure, predicting drug-drug interactions, and developing effective clinical and forensic testing methods.[1][3] The short detection windows for many parent NSOs in biological matrices further underscore the importance of identifying their more persistent metabolites.[3]

Core Metabolic Pathways of Novel Synthetic Opioids

The metabolism of NSOs is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. These transformations primarily occur in the liver and are facilitated by a suite of enzymes.

Phase I Metabolism: This initial phase introduces or exposes functional groups on the NSO molecule, generally increasing its polarity. Key Phase I reactions for NSOs include:

  • N-dealkylation: This is a predominant metabolic pathway for many fentanyl analogs, resulting in the formation of nor-metabolites.[3][4] For example, fentanyl is metabolized to norfentanyl, a major urinary biomarker.[4][5]

  • Hydroxylation: The addition of hydroxyl (-OH) groups to various positions on the molecule is another common transformation. This can occur on aromatic rings or alkyl chains.

  • N-oxidation: The formation of N-oxides is a notable metabolic route for certain NSOs.[1]

  • Hydrolysis: Ester or amide linkages within an NSO structure can be cleaved by hydrolytic enzymes.

Phase II Metabolism: In this phase, the modified NSO or its Phase I metabolite is conjugated with an endogenous molecule, which significantly increases its water solubility and facilitates its excretion from the body. The most common Phase II reaction for NSO metabolites is:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups on the NSO or its metabolites.

A visual representation of the logical flow of these metabolic processes is provided in the diagram below.

Logical Flow of NSO Metabolism cluster_phase1 Key Phase I Reactions cluster_phase2 Key Phase II Reactions NSO Novel Synthetic Opioid (Parent Drug) PhaseI Phase I Metabolism (Functionalization) NSO->PhaseI PhaseII Phase II Metabolism (Conjugation) NSO->PhaseII Excretion Excretion (Urine, Feces) PhaseI->Excretion N_dealkylation N-dealkylation PhaseI->N_dealkylation Hydroxylation Hydroxylation PhaseI->Hydroxylation N_oxidation N-oxidation PhaseI->N_oxidation Hydrolysis Hydrolysis PhaseI->Hydrolysis Glucuronidation Glucuronidation PhaseII->Glucuronidation N_dealkylation->PhaseII Hydroxylation->PhaseII N_oxidation->PhaseII Hydrolysis->PhaseII Glucuronidation->Excretion

Logical flow of NSO metabolism.

Key Enzymes in NSO Metabolism

The biotransformation of NSOs is primarily carried out by two major enzyme superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

  • Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases is responsible for the majority of Phase I metabolic reactions. For fentanyl and its analogs, CYP3A4 is a key enzyme involved in N-dealkylation.[4][6] Other isoforms, such as CYP2D6, may also contribute to the metabolism of certain NSOs.[6]

  • UDP-glucuronosyltransferases (UGTs): These enzymes are critical for Phase II glucuronidation of NSOs and their metabolites, preparing them for excretion.

Quantitative Metabolic Data

Understanding the kinetics of NSO metabolism is crucial for predicting their in vivo clearance and potential for drug-drug interactions. The following tables summarize available quantitative data for select NSOs.

Table 1: In Vitro Metabolic Parameters of Novel Synthetic Opioids

Novel Synthetic OpioidIn Vitro SystemParameterValueMajor Metabolite(s)Reference(s)
FentanylHuman Liver MicrosomesKm117 µMNorfentanyl[4]
Vmax3.86 nmol/min/nmol P450[4]
ButonitazeneHuman Liver MicrosomesCLint309 µL/min/mg proteinHydroxylation, Desethylation[7]
Human S9 FractionCLint217 µL/min/mg protein[7]
IsotonitazeneHuman Liver MicrosomesCLint221 µL/min/mg proteinHydroxylation, Desethylation[7]
Human S9 FractionCLint139 µL/min/mg protein[7]
ProtonitazeneHuman Liver MicrosomesCLint216 µL/min/mg proteinHydroxylation, Desethylation[7]
Human S9 FractionCLint150 µL/min/mg protein[7]

Table 2: In Vivo Metabolite Data for U-47700 in Rats

AnalyteDose of U-47700Cmax (ng/mL)Tmax (min)AUC (min*ng/mL)t1/2 (min)Reference(s)
U-477000.3 mg/kg22.3 ± 4.2151184 ± 21768
1.0 mg/kg57.1 ± 10.3234734 ± 938102
3.0 mg/kg148.6 ± 18.03815589 ± 204994
N-desmethyl-U-477000.3 mg/kg11.2 ± 1.61201289 ± 215110
1.0 mg/kg41.6 ± 7.21808158 ± 1740136
3.0 mg/kg135.2 ± 15.624033881 ± 4520-
N,N-didesmethyl-U-477000.3 mg/kg22.8 ± 3.42406427 ± 1133126
1.0 mg/kg69.3 ± 10.048034463 ± 6033301
3.0 mg/kg115.8 ± 20.348069834 ± 12384-

Experimental Protocols

Accurate and reproducible in vitro and in vivo studies are essential for elucidating the metabolic pathways of NSOs. The following sections provide detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of an NSO in HLM.

Materials:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4)

  • 20 mM NADPH solution in phosphate buffer

  • Test NSO stock solution (e.g., in DMSO or methanol)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • Incubator/water bath at 37°C

  • Centrifuge

Procedure:

  • Thaw the human liver microsomes on ice.

  • Prepare the incubation mixture in a microcentrifuge tube. For a final volume of 200 µL, combine:

    • Phosphate buffer (pH 7.4)

    • Test NSO (final concentration typically 1-10 µM; final solvent concentration <1%)

    • Human liver microsomes (final concentration typically 0.5 mg/mL)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding NADPH solution (final concentration typically 1 mM).

  • Incubate at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold organic solvent containing an internal standard.

  • Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Controls:

  • Time-zero control: Terminate the reaction immediately after adding NADPH.

  • No-NADPH control: Incubate the NSO with HLM without adding NADPH to assess non-enzymatic degradation.

  • Heat-inactivated microsome control: Use microsomes that have been heat-inactivated to differentiate between enzymatic and non-enzymatic metabolism.

The experimental workflow for a typical HLM stability assay is depicted below.

Experimental Workflow: HLM Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_HLM Thaw Human Liver Microsomes (HLM) on ice Prepare_Incubation Prepare Incubation Mixture: Buffer + NSO + HLM Thaw_HLM->Prepare_Incubation Pre_incubation Pre-incubate at 37°C (5 minutes) Prepare_Incubation->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_course Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_course Terminate Terminate Reaction (Ice-cold solvent + IS) Time_course->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Experimental workflow for a HLM metabolic stability assay.
In Vitro Metabolism using Cryopreserved Human Hepatocytes

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes and transporters.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates (e.g., 24-well plates)

  • Test NSO stock solution

  • Incubator at 37°C with 5% CO2

  • Centrifuge

Procedure:

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cells to pre-warmed culture medium and centrifuge to pellet the viable cells.

  • Resuspend the cell pellet in fresh culture medium and determine cell viability and concentration.

  • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 106 viable cells/mL) and allow them to attach for several hours in a CO2 incubator.[8]

  • Remove the seeding medium and add fresh medium containing the test NSO at the desired concentration.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At specified time points, collect aliquots of the medium and/or lyse the cells to analyze for the parent NSO and its metabolites.

  • Process the samples (e.g., protein precipitation) before analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying NSO metabolites.[9][10][11]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for NSOs.

    • Scan Mode: Full scan for initial metabolite screening followed by product ion scans (MS/MS) to confirm the structure of potential metabolites.

    • Data Analysis: Metabolite identification software can be used to predict and identify metabolites based on mass shifts from the parent drug.

Signaling Pathways of Novel Synthetic Opioids

NSOs primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] The activation of MOR initiates a complex intracellular signaling cascade.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. The Gβγ subunit also inhibits voltage-gated calcium channels, reducing neurotransmitter release.

  • β-Arrestin Pathway: Agonist binding can also lead to the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the MAP kinase cascade.

The following diagram illustrates the key components of the µ-opioid receptor signaling pathway.

μ-Opioid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits via GRK phosphorylation AC Adenylyl Cyclase G_protein->AC Gα inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP produces K_ion K+ efflux K_channel->K_ion causes Ca_ion Ca2+ influx Ca_channel->Ca_ion reduces NSO Novel Synthetic Opioid (Agonist) NSO->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates beta_arrestin->MOR Internalization/ Desensitization ERK ERK Pathway beta_arrestin->ERK Activates

Simplified μ-opioid receptor signaling pathway.

Conclusion

The metabolism of novel synthetic opioids is a complex and dynamic field of study. This technical guide provides a foundational understanding of the key metabolic pathways, enzymes, and experimental approaches necessary for researchers in this area. Continued investigation into the metabolism of emerging NSOs is critical for advancing public health and safety.

References

Methodological & Application

Application Note: Detection of 2-Naphthyl U-47700 using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2-Naphthyl U-47700, a novel synthetic opioid, in biological matrices. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of new psychoactive substances (NPS).

Introduction

The emergence of novel synthetic opioids (NSOs) poses a significant challenge to forensic toxicology and public health. One such compound is this compound (also known as β-U10), a structural analog of the potent synthetic opioid U-47700.[1][2][3] Accurate and reliable analytical methods are crucial for the detection and monitoring of these substances. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of NSOs in complex biological samples.[4] This application note provides a detailed protocol for the detection of this compound, which can be adapted for various research applications.

Experimental

Sample Preparation

A solid-phase extraction (SPE) procedure is recommended for the isolation of this compound from biological matrices such as whole blood or plasma.

Protocol:

  • To 500 µL of the sample, add an appropriate internal standard.

  • Pre-treat the sample according to the SPE cartridge manufacturer's instructions (e.g., acid or base hydrolysis, buffering).

  • Condition the SPE cartridge with methanol followed by water and the appropriate buffer.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate organic solvent or solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Phenyl-Hexyl column (e.g., Phenomenex Kinetex 50 x 4.6 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Refer to Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.020
1.020
5.080
5.195
6.095
6.120
8.020
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C
Collision Gas Argon

Table 4: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound311.272.12550
This compound311.2155.12050
Internal StandardUser-definedUser-definedUser-definedUser-defined

Note: The chemical formula for this compound is C20H26N2O, with a molecular weight of 310.4 g/mol .[6] The protonated molecule [M+H]+ would be 311.2 m/z.[6] The proposed product ions are based on the common fragmentation of the dimethylaminocyclohexyl moiety (m/z 72.1) and the naphthyl carboxamide moiety (m/z 155.1).

Method Validation

The analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8] Key validation parameters are summarized below.

Table 5: Method Validation Parameters

ParameterRecommended Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision Within-run and between-run precision < 15% RSD
Accuracy (Bias) Within ±15% of the nominal concentration
Matrix Effect Ion suppression or enhancement should be minimized and monitored
Carryover No significant peaks in blank injections after high concentrations
Stability Analyte stable under defined storage and handling conditions

Experimental Workflow

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_reception Sample Reception sample_prep Sample Preparation (SPE) sample_reception->sample_prep Aliquoting & IS Spiking lc_separation LC Separation sample_prep->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elution data_processing Data Processing ms_detection->data_processing Raw Data Acquisition quantification Quantification & Reporting data_processing->quantification Integration & Calibration

Caption: Experimental workflow from sample reception to final data reporting.

Method Validation Logic

validation_logic cluster_core_performance Core Performance Characteristics cluster_accuracy_precision Accuracy & Precision cluster_sample_effects Sample-Related Effects cluster_validation_outcome Validation Outcome Linearity Linearity & Range ValidatedMethod Validated Method for Routine Use Linearity->ValidatedMethod LOD Limit of Detection LOD->ValidatedMethod LOQ Limit of Quantification LOQ->ValidatedMethod Accuracy Accuracy (Bias) Accuracy->ValidatedMethod Precision Precision (Within- & Between-run) Precision->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Carryover Carryover Carryover->ValidatedMethod Stability Stability Stability->ValidatedMethod

Caption: Logical relationship of key validation parameters for the analytical method.

Conclusion

This application note outlines a robust LC-MS/MS method for the detection and quantification of the novel synthetic opioid this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers. Adherence to rigorous validation procedures will ensure the generation of reliable and defensible data for forensic and research applications.

References

Application Note: Characterization of U-47700 and its Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent, synthetic opioid agonist of the μ-opioid receptor.[1][2] Originally developed by Upjohn in the 1970s, it has emerged on the new psychoactive substances (NPS) market, posing significant public health risks.[2][3] The identification of U-47700 and its isomers is a critical challenge for forensic and research laboratories. Structural isomers, which have the same molecular formula but different atomic arrangements, can exhibit varied pharmacological and toxicological profiles. For instance, U-47700 is a structural isomer of the earlier synthetic opioid AH-7921.[2] Furthermore, only the trans stereoisomers of U-47700 display significant opioid activity, with the (1R,2R) configuration showing the greatest affinity for the μ-opioid receptor.[4]

While analytical techniques like gas chromatography-mass spectrometry (GC-MS) are invaluable for initial screening, they may not definitively distinguish between certain isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the unequivocal structural elucidation of molecules.[6][7] It provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of positional isomers (regioisomers) and stereoisomers.[6][8] This application note provides a detailed protocol for the characterization of U-47700 and its isomers using 1D and 2D NMR techniques.

Quantitative Data Summary

The following tables summarize reported NMR spectral data for U-47700 and a related isomer, U-48800. The ability of NMR to resolve subtle differences in chemical shifts (δ) and coupling constants (J) is fundamental to distinguishing these structures.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for U-47700

Assignment ¹H NMR (MeOD) δ [ppm] (Multiplicity, J [Hz])[9]¹³C NMR (MeOD) δ [ppm]
Phenyl-H7.84 (d, J=1.45)Data not available in source
Phenyl-H7.67 (d, J=8.3)Data not available in source
Phenyl-H7.55 (dd, J=8.3, 1.45)Data not available in source
Cyclohexyl-CH4.77 (m)Data not available in source
Cyclohexyl-CH3.75 (dd, J=11.6, 3.4)Data not available in source
N-CH₃2.99 (s)Data not available in source
N(CH₃)₂2.96 (s)Data not available in source
N(CH₃)₂2.93 (s)Data not available in source
Cyclohexyl-CH₂2.26 (m)Data not available in source
Cyclohexyl-CH₂1.94 (m)Data not available in source
Cyclohexyl-CH₂1.70 (m)Data not available in source
Cyclohexyl-CH₂1.48 (m)Data not available in source
Note: The three singlets observed for methyl groups may vary based on sample conditions and instrument resolution.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for U-48800 Isomer [5]

Position ¹H NMR (MeOD) δ [ppm] (Multiplicity, J [Hz])¹³C NMR (MeOD) δ [ppm]
23.70 (d, J=13.6); 3.49 (d, J=13.6)39.5
57.49 (d, J=1.9)129.9
77.32 (dd, J=8.3, 1.9)128.3
87.37 (d, J=8.2)134.2
1'4.31 (ddd, J=11.6, 8.8, 3.9)68.3
2'3.63 (td, J=11.5, 3.4)65.2
3'1.62-1.55 (m); 2.28-2.20 (m)24.1
4'1.47-1.38 (m); 2.00-1.92 (m)24.3
5'1.90-1.82 (m); 2.16-2.08 (m)28.1
6'1.62-1.55 (m); 1.90-1.82 (m)20.9
N-CH₃2.98 (s)35.0
N(CH₃)₂2.92 (s)41.9
C=O-172.0
4-134.2
6-134.3
9-131.9
Note: Assignments supported by 2D NMR experiments (COSY, HSQC, HMBC, NOESY).[5]

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the characterization of U-47700 isomers using NMR spectroscopy.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: NMR Data Acquisition cluster_2 Phase 3: Structural Elucidation A Suspected Isomer Sample Received B Sample Preparation (Dissolution in Deuterated Solvent) A->B C Preliminary Analysis (e.g., GC-MS, LC-MS) B->C D 1D NMR Acquisition (¹H, ¹³C{¹H}) C->D Proceed for Structural Confirmation E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Data Processing & Analysis E->F G Signal Assignment & Coupling Constant Analysis F->G H HMBC/NOESY Correlation Analysis G->H I Definitive Structure Confirmation & Isomer Differentiation H->I

Caption: Workflow for NMR-based identification of U-47700 isomers.

Detailed Experimental Protocols

This section provides detailed protocols for the preparation and NMR analysis of U-47700 isomers.

Protocol 1: Sample Preparation

Accurate sample preparation is crucial for acquiring high-quality NMR data.

  • Reagents and Materials:

    • U-47700 isomer sample

    • Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol (CDCl₃:CD₃OD, 1:5 v/v)[10]

    • Tetramethylsilane (TMS) (optional, as an internal standard)

    • 5 mm NMR tubes (high precision)

    • Volumetric flasks and pipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh approximately 5 mg of the U-47700 isomer sample.[10]

    • Dissolve the sample in 0.7 mL of the chosen deuterated solvent (e.g., CD₃OD) in a clean vial.[11]

    • If using an internal standard, add a small amount of TMS.

    • Vortex the solution until the sample is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400-600 MHz NMR spectrometer.[6][10] Instrument-specific optimization may be required.

  • Instrument Setup:

    • Tune and match the NMR probe for the appropriate nucleus (¹H and ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., 6400 Hz on a 400 MHz instrument).[10]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds (a longer delay of 30s can be used for more accurate integration).[10]

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., 24,000 Hz on a 100 MHz ¹³C frequency).

    • Acquisition Time: ~1 second.[11]

    • Relaxation Delay (d1): 2 seconds.[11]

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • Spectral Widths (F1 and F2): ~12-16 ppm.

      • Data Points: 1024-2048 in F2, 256-512 increments in F1.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • Spectral Widths: ~12-16 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

      • Data Points: 1024 in F2, 256 in F1.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is often the key experiment for distinguishing positional isomers.[5]

      • Spectral Widths: Same as HSQC.

      • Long-range coupling delay: Optimized for ~8 Hz.

Protocol 3: Data Processing and Interpretation
  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Reference the spectra. For ¹H NMR, set the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or TMS to 0 ppm. For ¹³C NMR, reference the solvent peak (e.g., CD₃OD at 49.0 ppm).[5]

  • Interpretation Strategy:

    • ¹H NMR Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to infer the local environment of protons, particularly in the aromatic and cyclohexyl regions.[8]

    • ¹³C NMR Analysis: Count the number of unique carbon signals to confirm the molecular formula and identify any molecular symmetry.

    • HSQC Analysis: Correlate each proton signal with its directly attached carbon atom. This helps in assigning the carbon spectrum.

    • COSY Analysis: Trace the connectivity between coupled protons (e.g., through the cyclohexyl ring and within the aromatic ring) to build molecular fragments.

    • HMBC Analysis: This is crucial for isomer differentiation.[5] Use the 2- and 3-bond correlations to connect the molecular fragments. For example, a correlation between a proton on the aromatic ring and the carbonyl carbon can definitively establish the structure of the benzamide moiety and its substitution pattern. The presence or absence of specific long-range correlations can unequivocally distinguish between positional isomers like U-48800 and U-51754.[5]

By combining the information from these experiments, a complete and unambiguous structural assignment can be achieved, allowing for the definitive characterization of U-47700 and the differentiation of its various isomers.

References

Protocol for Quantification of 2-Naphthyl U-47700 in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Naphthyl U-47700 is a potent synthetic opioid and an analog of U-47700, a substance that has been associated with a significant number of adverse health events globally.[1] As new psychoactive substances (NPS) continue to emerge, it is crucial for forensic and clinical laboratories to have robust and validated analytical methods for their detection and quantification in biological matrices. This document provides a detailed protocol for the quantification of this compound in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2] The methodology is based on established principles for the analysis of synthetic opioids in blood and can be adapted by researchers, scientists, and drug development professionals.[3][4][5][6][7]

Principle

The protocol involves the extraction of this compound and an appropriate internal standard (IS) from whole blood using solid-phase extraction (SPE). The extracted analytes are then separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a certified drug-free blood matrix.

Materials and Reagents

  • This compound reference standard

  • This compound-d3 (or other suitable deuterated analog as internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Whole blood (drug-free, with anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6)

  • Zinc Sulfate/Ammonium Acetate solution

  • Phosphoric acid

Equipment

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent)[8]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocols

1. Standard and Quality Control (QC) Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration standards and QCs.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration appropriate for spiking into samples.

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, medium, high).

2. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 1 mL of whole blood sample (calibrator, QC, or unknown), add the internal standard working solution. Add 1 mL of zinc sulfate/ammonium acetate solution to lyse the cells. Vortex and then add 2 mL of acetonitrile/methanol (50:50) to precipitate proteins.[7]

  • Centrifugation: Vortex the mixture and centrifuge at 3000 rpm for 10 minutes.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of phosphoric acid.[7]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a solution of ammonium formate with formic acid, and finally with 100% methanol to remove interferences.[7]

  • Elution: Elute the analytes from the cartridge using two aliquots of 50:50 acetonitrile/methanol containing 5% strong ammonia.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or biphenyl analytical column is suitable for the separation of fentanyl analogs.[9]

    • Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A gradient elution should be optimized to ensure sufficient separation of the analyte from matrix components. A typical gradient might start at 10% B, ramp up to 90% B, hold, and then re-equilibrate.[9]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.[9]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure standards into the mass spectrometer. For U-47700, common transitions can be used as a starting point.[2]

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity.

4. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard in each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is commonly used.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters (Illustrative)

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 100 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 ng/mL[8][10]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; Precision ≤ 20%; Accuracy ±20%0.1 ng/mL[8][10]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LOQ)-8% to +10%
Matrix Effect (%) 85% - 115%92% - 108%
Extraction Recovery (%) Consistent and reproducible> 80%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BloodSample 1. Whole Blood Sample (Calibrator, QC, or Unknown) SpikeIS 2. Spike with Internal Standard BloodSample->SpikeIS Precipitate 3. Protein Precipitation (Acetonitrile/Methanol) SpikeIS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge LoadSPE 5. Load Supernatant onto Conditioned SPE Cartridge Centrifuge->LoadSPE WashSPE 6. Wash SPE Cartridge LoadSPE->WashSPE Elute 7. Elute Analytes WashSPE->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS Integration 11. Peak Integration LCMS->Integration Calibration 12. Calibration Curve Construction Integration->Calibration Quantification 13. Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound in blood.

signaling_pathway cluster_validation Method Validation Parameters cluster_assay Assay Performance Linearity Linearity & Range ReliableQuant Reliable Quantification Linearity->ReliableQuant Accuracy Accuracy Accuracy->ReliableQuant Precision Precision Precision->ReliableQuant Selectivity Selectivity & Specificity Selectivity->ReliableQuant LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->ReliableQuant Recovery Extraction Recovery Recovery->ReliableQuant MatrixEffect Matrix Effect MatrixEffect->ReliableQuant Stability Stability Stability->ReliableQuant

Caption: Logical relationship of key validation parameters for a robust analytical method.

References

Application Notes and Protocols for In Vivo Experimental Design: "2-Naphthyl U-47700" Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the in vivo experimental design of studies investigating "2-Naphthyl U-47700," a novel synthetic opioid, in rat models. Due to the limited specific data on "this compound," the proposed experimental design is largely extrapolated from research on its close analog, U-47700, a potent and selective µ-opioid receptor agonist.[1][2][3] These protocols are intended to serve as a comprehensive guide for assessing the pharmacological, pharmacokinetic, and behavioral effects of this compound.

"this compound" is classified as a novel opioid, and like other compounds in this class, it is presumed to exert its effects through interaction with the opioid receptor system.[4] Preliminary data on related compounds suggest psychoactive effects similar to those of heroin and fentanyl.[4] The experimental design outlined herein aims to provide a systematic approach to characterizing its in vivo profile.

Pharmacological Profile of this compound (Presumed)

Based on the structure of "this compound" and the known pharmacology of U-47700, it is hypothesized to be a potent agonist at the µ-opioid receptor.[2][3] U-47700 has been shown to be approximately 7.5 to 10 times more potent than morphine in animal models.[2][5][6] The primary pharmacological effects are expected to include analgesia, sedation, and potentially respiratory depression, which are characteristic of µ-opioid agonists.[2][5] The metabolism of U-47700 in humans and rats involves N-demethylation, and it is likely that "this compound" follows a similar metabolic pathway.[1][3][7]

Presumed Signaling Pathway of this compound

Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs).[8][9] Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[8][10] These subunits then modulate various intracellular effector systems. The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[9] The Gβγ subunit can directly interact with and modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[8][9]

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion VGCC Ca2+ Channel Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion Opioid This compound Opioid->MOR Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (Analgesia) K_ion->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition

Presumed µ-opioid receptor signaling pathway for this compound.

Preclinical In Vivo Experimental Design

A comprehensive in vivo evaluation of "this compound" in rats should encompass assessments of its analgesic efficacy, potential side effects such as sedation and motor impairment, and its pharmacokinetic profile.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_pharmacodynamics Pharmacodynamic Studies cluster_pharmacokinetics Pharmacokinetic Study cluster_data Data Analysis animal_acclimation Animal Acclimation (Sprague-Dawley Rats) dose_preparation Dose Preparation (Vehicle, this compound) animal_acclimation->dose_preparation hot_plate Analgesia Assessment (Hot Plate Test) dose_preparation->hot_plate Drug Administration locomotor Motor Function Assessment (Locomotor Activity Test) dose_preparation->locomotor Drug Administration pk_study Pharmacokinetic Analysis (Serial Blood Sampling) dose_preparation->pk_study Drug Administration data_analysis Data Analysis and Interpretation hot_plate->data_analysis locomotor->data_analysis pk_study->data_analysis

Overall experimental workflow for in vivo studies of this compound.

Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the commencement of experiments.[11]

Drug Preparation and Administration
  • Compound: "this compound" hydrochloride salt.

  • Vehicle: Sterile saline (0.9% NaCl).

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Dose Selection: Based on the potency of U-47700 (ED50 in rats for analgesia ~0.5 mg/kg, s.c.), a starting dose range for "this compound" could be 0.1, 0.3, and 1.0 mg/kg.[3][12] A dose-response study is crucial to determine the optimal dose range.

Experimental Protocols

Analgesic Efficacy: Hot Plate Test

The hot plate test is a standard method for assessing thermal pain sensitivity and is effective for evaluating centrally acting analgesics.[13][14][15]

  • Apparatus: A commercially available hot plate apparatus with a transparent cylindrical enclosure.

  • Procedure:

    • Maintain the hot plate surface at a constant temperature of 52-55°C.[13][16]

    • Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.[13][16]

    • Establish a baseline latency by placing each rat on the hot plate and measuring the time it takes to exhibit a nocifensive response (e.g., hind paw licking, jumping).[14][17] A cut-off time (e.g., 30-60 seconds) should be implemented to prevent tissue damage.[13]

    • Administer "this compound" or vehicle.

    • Measure the response latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The data are typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Assessment of Motor Function: Locomotor Activity Test

This test is used to evaluate spontaneous locomotor activity and can indicate sedative or stimulant effects of the compound.[11][18]

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system.[11][19][20]

  • Procedure:

    • Acclimate the rats to the testing room for at least 30-60 minutes.[11]

    • Administer "this compound" or vehicle.

    • At a predetermined time post-administration (e.g., 30 minutes), place the rat in the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes).[19]

    • The apparatus should be cleaned thoroughly between each animal to eliminate olfactory cues.[11]

  • Data Analysis: Compare the locomotor activity parameters between the drug-treated groups and the vehicle control group.

Pharmacokinetic Study

This study aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound".

  • Procedure:

    • Surgically implant jugular vein catheters in a cohort of rats for serial blood sampling.[21]

    • After a recovery period, administer a single dose of "this compound".

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[3]

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of "this compound" and its potential metabolites in plasma.[3]

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different dose groups and the control.

Table 1: Analgesic Efficacy of this compound in the Hot Plate Test (Hypothetical Data)

Treatment Group (mg/kg, s.c.)NBaseline Latency (s)Peak %MPETime to Peak Effect (min)
Vehicle810.2 ± 0.85.3 ± 2.1-
This compound (0.1)810.5 ± 0.935.6 ± 5.430
This compound (0.3)89.8 ± 0.778.2 ± 8.130
This compound (1.0)810.1 ± 1.095.4 ± 4.560
Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Table 2: Effects of this compound on Locomotor Activity (Hypothetical Data)

Treatment Group (mg/kg, s.c.)NTotal Distance Traveled (cm)Rearing Frequency
Vehicle82540 ± 32045 ± 8
This compound (0.1)82130 ± 28038 ± 6
This compound (0.3)81560 ± 21025 ± 5
This compound (1.0)8890 ± 15012 ± 3
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

Dose (mg/kg, s.c.)Cmax (ng/mL)Tmax (min)AUC (ng·h/mL)t1/2 (h)
0.350.8 ± 7.230120.5 ± 15.81.8 ± 0.3
1.0165.4 ± 25.130450.2 ± 50.62.1 ± 0.4
Data are presented as mean ± SEM.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the NIH Guide for the Care and Use of Laboratory Animals. Efforts should be made to minimize the number of animals used and to alleviate any potential pain or distress.

References

Application Notes and Protocols for Cell-Based β-Arrestin Recruitment Assays for Opioid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for opioid analgesics. Upon activation by an agonist, these receptors initiate downstream signaling cascades. Traditionally, the focus has been on the G protein-dependent pathway, which is primarily associated with the desired analgesic effects. However, a parallel signaling pathway involving the recruitment of β-arrestin proteins has gained significant attention. The interaction between an activated opioid receptor and β-arrestin can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. These β-arrestin-mediated events are often linked to the adverse side effects of opioids, such as respiratory depression, tolerance, and constipation.[1][2][3][4]

The concept of "biased agonism" has emerged as a promising strategy in modern drug discovery.[1] Biased agonists are ligands that preferentially activate one signaling pathway over another—for instance, activating the G protein pathway while minimally engaging the β-arrestin pathway. The development of such G protein-biased opioids holds the potential for safer and more effective analgesics with a reduced side-effect profile.[2][3]

Cell-based β-arrestin recruitment assays are indispensable in vitro tools for characterizing the functional selectivity of opioid ligands. These assays provide a quantitative measure of the interaction between the activated opioid receptor and β-arrestin, offering critical insights into a compound's potential for biased signaling. This document provides detailed protocols for conducting β-arrestin recruitment assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Signaling Pathway of Opioid Receptor Activation and β-Arrestin Recruitment

Upon agonist binding, the opioid receptor undergoes a conformational change, which facilitates the phosphorylation of its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs).[2] This phosphorylation event increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Subsequently, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, which promotes the internalization of the receptor.[2] Furthermore, the receptor-β-arrestin complex can initiate distinct signaling pathways, independent of G proteins.

Opioid_Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR Binding & Activation GRK GRK MOR->GRK Recruitment G_protein Gαi/oβγ MOR->G_protein G Protein Coupling P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylation Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruitment Signaling_G G-Protein Signaling (e.g., ↓cAMP) G_protein->Signaling_G Beta_Arrestin->MOR Desensitization Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Signaling_Arrestin β-Arrestin Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling_Arrestin PathHunter_Workflow cluster_assay_steps Assay Workflow MOR_PK MOR-ProLink™ (Enzyme Donor) Barr_EA β-Arrestin-Enzyme Acceptor Start Start: No Agonist Agonist_Addition 1. Add Opioid Agonist Start->Agonist_Addition Recruitment 2. Receptor Activation & β-Arrestin Recruitment Agonist_Addition->Recruitment Complementation 3. Enzyme Fragment Complementation Recruitment->Complementation Substrate_Addition 4. Add Detection Reagent (Substrate) Complementation->Substrate_Addition Signal_Generation 5. Chemiluminescent Signal Generation Substrate_Addition->Signal_Generation Detection End: Read Signal on Luminometer Signal_Generation->Detection Ligand_Bias_Logic cluster_assays Functional Assays cluster_data Data Analysis cluster_interpretation Interpretation G_Protein_Assay G-Protein Pathway Assay (e.g., cAMP, GTPγS) EC50_Emax_G Determine EC50 and Emax for G-Protein Pathway G_Protein_Assay->EC50_Emax_G Arrestin_Assay β-Arrestin Recruitment Assay EC50_Emax_Arrestin Determine EC50 and Emax for β-Arrestin Pathway Arrestin_Assay->EC50_Emax_Arrestin Bias_Calculation Calculate Bias Factor (e.g., Δlog(Emax/EC50)) EC50_Emax_G->Bias_Calculation EC50_Emax_Arrestin->Bias_Calculation G_Protein_Biased G-Protein Biased Bias_Calculation->G_Protein_Biased Favors G-Protein Balanced Balanced Bias_Calculation->Balanced Equal Activation Arrestin_Biased β-Arrestin Biased Bias_Calculation->Arrestin_Biased Favors β-Arrestin

References

Analytical techniques for differentiating "2-Naphthyl U-47700" and "1-Naphthyl U-47700"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-47700 is a potent synthetic opioid of the benzamide class. Recently, structural analogs, including "1-Naphthyl U-47700" and "2-Naphthyl U-47700," have emerged. These compounds are positional isomers where the dichlorophenyl group of U-47700 is replaced by a naphthyl moiety at either the 1- or 2-position. Preliminary research indicates that these isomers possess different in vitro µ-opioid receptor activation potentials, making their unambiguous differentiation critical for pharmacological studies, forensic analysis, and drug development. This document provides detailed analytical techniques and protocols for the effective separation and identification of these two isomers.

Key Analytical Challenges

The primary challenge in differentiating 1-Naphthyl and this compound lies in their identical molecular weight and elemental composition, leading to identical nominal mass-to-charge ratios in mass spectrometry. Therefore, reliance on mass spectrometry alone is insufficient, and chromatographic separation is essential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer a definitive method for structural elucidation.

Analytical Techniques and Protocols

A multi-tiered analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the comprehensive differentiation of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be utilized as a primary screening technique. While the mass spectra of the isomers are expected to be very similar, slight differences in fragmentation patterns and, more importantly, chromatographic retention times can be used for differentiation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

  • GC Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Splitless, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Data Presentation: Expected GC-MS Data

Parameter1-Naphthyl U-47700 (Predicted)This compound (Reference Data)[1]
Retention Time Expected to be slightly different from the 2-naphthyl isomer~12.5 min (will vary with system)
Molecular Ion (m/z) 310310
Key Fragments (m/z) 155 (naphthoyl cation), 72 (dimethylaminocyclohexyl fragment)155, 72

Note: The fragmentation patterns are predicted to be very similar. Definitive identification relies on the comparison of retention times with certified reference materials.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and is the preferred method for quantification in biological matrices. Chromatographic separation is paramount for distinguishing the isomers.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: Agilent 1290 Infinity II LC system with an Agilent 6470 Triple Quadrupole MS or equivalent.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Serially dilute with methanol:water (1:1) to desired concentrations for calibration curves.

  • LC Conditions:

    • Column: Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, hold for 0.5 min, ramp to 90% B over 5 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion: m/z 311.2

      • Product Ions: Monitor for characteristic product ions (e.g., m/z 155.1, 72.1). The relative abundance of specific fragments may differ between isomers.

Data Presentation: Expected LC-MS/MS Data

Parameter1-Naphthyl U-47700 (Predicted)This compound (Reference Data)[1]
Retention Time Expected to be different from the 2-naphthyl isomer~6.25 min (will vary with system)
Precursor Ion (m/z) 311.2311.2
Primary Product Ion (m/z) 155.1 (naphthoyl cation)155.1
Secondary Product Ion (m/z) 72.1 (dimethylaminocyclohexyl fragment)72.1

Note: Optimization of the chromatographic gradient may be necessary to achieve baseline separation of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of positional isomers. The chemical shifts and coupling patterns of the protons on the naphthyl ring will be distinct for the 1- and 2-substituted isomers.

Experimental Protocol: NMR Analysis

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment.

Data Presentation: Predicted ¹H NMR Spectral Differences

Feature1-Naphthyl U-47700 (Predicted)This compound (Predicted)
Naphthyl Protons More complex and spread out multiplet pattern. The proton at the 8-position is expected to be significantly downfield due to the peri interaction with the carbonyl group.Simpler and more condensed multiplet pattern.
Chemical Shift Range (Naphthyl) ~ δ 7.4 - 8.2 ppm~ δ 7.5 - 7.9 ppm
Cyclohexyl & Methyl Protons Similar chemical shifts and multiplicities to the 2-naphthyl isomer.Similar chemical shifts and multiplicities to the 1-naphthyl isomer.

Visualizations

Logical Workflow for Isomer Differentiation

G cluster_0 Analytical Workflow Sample Unknown Sample (Suspected Naphthyl U-47700) GCMS GC-MS Screening Sample->GCMS LCMSMS LC-MS/MS Analysis GCMS->LCMSMS Presumptive ID NMR NMR Confirmation LCMSMS->NMR Separation Achieved Indeterminate Indeterminate LCMSMS->Indeterminate Co-elution Isomer_1 1-Naphthyl U-47700 NMR->Isomer_1 Definitive Structure Isomer_2 This compound NMR->Isomer_2 Definitive Structure

Caption: A logical workflow for the differentiation of Naphthyl U-47700 isomers.

μ-Opioid Receptor Signaling Pathway

G cluster_1 μ-Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Naphthyl U-47700) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Simplified μ-opioid receptor signaling pathway.

Conclusion

The differentiation of 1-Naphthyl and this compound is a critical analytical task due to their differing pharmacological activities. A combination of chromatographic and spectroscopic techniques is essential for their unambiguous identification. While GC-MS and LC-MS/MS can provide separation and preliminary identification based on retention times and fragmentation patterns, NMR spectroscopy remains the gold standard for definitive structural elucidation. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and differentiate these novel synthetic opioids. The use of certified reference materials for both isomers is highly recommended for method validation and routine analysis.

References

Application Notes and Protocols for the Analysis of 2-Naphthyl U-47700 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl U-47700 is a potent synthetic opioid and an analog of U-47700. Its emergence poses a significant challenge to clinical and forensic toxicology. Accurate and reliable detection of this compound and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics, identifying its use in patient populations, and for forensic investigations. This document provides detailed application notes and protocols for the sample preparation of urine specimens prior to instrumental analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for U-47700 and other novel synthetic opioids.

Analytical Overview

The analysis of this compound in urine typically involves a multi-step sample preparation procedure designed to remove interferences, concentrate the analyte, and, if necessary, liberate the parent drug from its conjugated metabolites. The primary steps include:

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, which are common metabolites of opioids, thereby increasing the detectable concentration of the parent compound.

  • Sample Extraction and Clean-up: Employing either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the complex urine matrix.

  • Instrumental Analysis: Utilizing a sensitive and selective technique such as LC-MS/MS for the identification and quantification of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of U-47700, which can be considered as target parameters for a validated this compound method.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Analytical Range1 - 1,250 ng/mL[1][2][3]
Limit of Detection (LOD)0.05 - 1 ng/mL[1][2][4]
Limit of Quantification (LOQ)0.05 - 1 ng/mL[4][5]
Recovery (SPE)>79%[6]

Table 2: Reported Concentrations of U-47700 in Urine

AnalyteConcentration Range (ng/mL)Reference
U-47700Below LOQ - 224[1][2][3]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Urine Samples

This protocol is essential for the cleavage of glucuronide conjugates of this compound and its metabolites.

Materials:

  • Urine sample

  • β-glucuronidase enzyme (e.g., from E. coli, Helix pomatia)

  • Phosphate buffer (100 mM, pH 6.8) or Acetate buffer

  • Internal Standard (IS) solution (e.g., U-47700-d6)

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Pipette 1.0 mL of the urine sample into a labeled centrifuge tube.

  • Add an appropriate volume of the internal standard solution.

  • Add 500 µL of phosphate buffer (100 mM, pH 6.8).

  • Add 20-50 µL of β-glucuronidase enzyme. The exact amount may vary depending on the enzyme activity.

  • Vortex the mixture for 10-15 seconds.

  • Incubate the sample at 55-65°C for 1-2 hours.[7] Optimization of incubation time and temperature may be required for different enzymes.[8]

  • After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.

Enzymatic_Hydrolysis_Workflow cluster_hydrolysis Enzymatic Hydrolysis urine 1. Urine Sample (1.0 mL) add_is 2. Add Internal Standard urine->add_is add_buffer 3. Add Buffer (pH 6.8) add_is->add_buffer add_enzyme 4. Add β-glucuronidase add_buffer->add_enzyme vortex 5. Vortex add_enzyme->vortex incubate 6. Incubate (55-65°C, 1-2h) vortex->incubate cool 7. Cool to Room Temp incubate->cool hydrolyzed_sample Hydrolyzed Sample for Extraction cool->hydrolyzed_sample SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) condition 1. Condition Cartridge (MeOH, DI Water) load 2. Load Sample condition->load wash1 3. Wash 1 (DI Water) load->wash1 wash2 4. Wash 2 (50:50 MeOH:Water) wash1->wash2 dry 5. Dry Cartridge wash2->dry elute 6. Elute Analyte (98:2 MeOH:NH4OH) dry->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) sample_prep 1. Adjust Urine pH to ~9 (Ammonium Hydroxide) add_solvent 2. Add Extraction Solvent (e.g., 1-Chlorobutane) sample_prep->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute

References

Application Note: High-Resolution Mass Spectrometry for Novel Psychoactive Substance Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories. These substances, often designed to mimic the effects of controlled drugs while evading legislation, require advanced analytical techniques for their unambiguous identification. High-resolution mass spectrometry (HRMS) has emerged as the gold standard for NPS analysis due to its high sensitivity, selectivity, and the ability to determine the elemental composition of unknown compounds through accurate mass measurements.[1][2] This application note provides a comprehensive overview and detailed protocols for the identification of NPS using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

The primary advantage of HRMS lies in its capacity for non-targeted screening and retrospective data analysis.[1] Data-independent acquisition (DIA) modes allow for the collection of comprehensive fragmentation data for all ions within a sample, enabling the identification of previously uncharacterized NPS as new reference standards and spectral libraries become available.[1] This is a crucial feature in a field where new substances emerge at a rapid pace. Commonly employed HRMS platforms for NPS analysis include Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, both of which provide the mass accuracy and resolution required for confident identification.[1]

This document outlines detailed protocols for sample preparation of biological matrices, LC-HRMS analysis, and data processing workflows. Furthermore, it presents a summary of quantitative data for various NPS classes to aid in method validation and interpretation of results.

Data Presentation: Quantitative Analysis of NPS by HRMS

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various classes of novel psychoactive substances determined by LC-HRMS. These values are indicative of the sensitivity of the technique and can be used as a benchmark for method development and validation. It is important to note that these values can vary depending on the specific instrument, matrix, and sample preparation method used.

Table 1: Limits of Detection and Quantification for Synthetic Cathinones in Urine and Whole Blood

CompoundMatrixHRMS PlatformLOD (ng/mL)LOQ (ng/mL)Reference
MephedroneUrineOrbitrap0.51.0[3][4]
MethyloneUrineOrbitrap0.51.0[3][4]
MDPVUrineOrbitrap1.02.5[3][4]
α-PVPUrineOrbitrap0.51.0[3][4]
N-EthylpentyloneWhole BloodQTOF0.20.5[5]
3-MMCWhole BloodQTOF0.51.0[5]
4-CMCWhole BloodQTOF0.51.0[5]

Table 2: Limits of Detection and Quantification for Synthetic Cannabinoids in Urine and Serum

CompoundMatrixHRMS PlatformLOD (µg/L)LOQ (µg/L)Reference
JWH-018UrineLC-MS/MS0.51.0[6]
JWH-073UrineLC-MS/MS0.51.0[6]
AM-2201UrineLC-MS/MS0.20.5[6]
UR-144UrineLC-MS/MS0.31.0[6]
5F-MDMB-PICASerumQTOF0.04-[7]
4F-MDMB-BINACASerumQTOF0.05-[7]
CUMYL-PEGACLONESerumQTOF0.03-[7]

*Note: While the reference specifies LC-MS/MS, the detailed quantitative data is valuable for comparative purposes in the context of HRMS method development.

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood for NPS Screening

This protocol describes a protein precipitation method for the extraction of a broad range of NPS from whole blood.

Materials:

  • Whole blood sample

  • Acetonitrile (LC-MS grade), chilled

  • Internal Standard (IS) solution (e.g., a mixture of deuterated analogs of target NPS)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase A/B mixture)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

Procedure:

  • Pipette 500 µL of whole blood into a microcentrifuge tube.[8]

  • Spike the sample with 10 µL of the internal standard solution.[8]

  • Add 1.5 mL of cold acetonitrile to the tube for protein precipitation.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 3,000 rpm for 15 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-HRMS analysis.

Protocol 2: Sample Preparation of Urine for NPS Screening

This protocol outlines a "dilute and shoot" method for the rapid screening of NPS in urine, which is suitable for many compounds. For conjugated metabolites, an optional hydrolysis step is included.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • β-glucuronidase (if hydrolysis is required)

  • Incubator or water bath (if hydrolysis is required)

  • Methanol (LC-MS grade)

  • Centrifuge

  • Autosampler vials with inserts

Procedure:

  • Optional Hydrolysis Step:

    • To 1 mL of urine, add an appropriate amount of β-glucuronidase.

    • Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 50-60°C for 1-2 hours) to hydrolyze conjugated metabolites.[6]

  • Pipette 100 µL of the urine sample (hydrolyzed or neat) into an autosampler vial insert.

  • Add 10 µL of the internal standard solution.

  • Add 890 µL of methanol to the vial.

  • Cap the vial and vortex to mix.

  • Centrifuge the vial at a low speed to pellet any particulate matter.

  • The sample is now ready for injection into the LC-HRMS system.

Protocol 3: LC-HRMS Analysis for NPS Identification

This protocol provides a general set of starting conditions for the chromatographic separation and mass spectrometric detection of a wide range of NPS. Optimization will be required for specific compounds or classes.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a common choice (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate.

    • This is a generic gradient and should be optimized for the specific analytes of interest. A longer gradient may be necessary for complex mixtures or isomeric compounds.[2]

High-Resolution Mass Spectrometry (HRMS) Parameters (QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.[2]

  • Gas Temperature: 300-350°C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-45 psi.

  • Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA).[1]

    • Full Scan (MS1): Mass range of m/z 100-1000.

    • MS/MS (or All Ions Fragmentation): Collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

  • Mass Resolution: >20,000 FWHM.[2]

  • Mass Accuracy: < 5 ppm.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Identification Biological_Sample Biological Sample (e.g., Whole Blood, Urine) Fortification Fortification with Internal Standards Biological_Sample->Fortification Extraction_Hydrolysis Extraction / Hydrolysis (e.g., Protein Precipitation, SPE, Dilute & Shoot) Concentration_Reconstitution Concentration & Reconstitution Extraction_Hydrolysis->Concentration_Reconstitution Fortification->Extraction_Hydrolysis LC_Separation Liquid Chromatography (Reversed-Phase C18) Concentration_Reconstitution->LC_Separation HRMS_Detection HRMS Detection (QTOF or Orbitrap) Data-Independent Acquisition LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Deconvolution HRMS_Detection->Peak_Detection Database_Search Database Search (Accurate Mass & Retention Time) Peak_Detection->Database_Search Spectral_Library_Matching MS/MS Spectral Library Matching Database_Search->Spectral_Library_Matching Identification_Confirmation Identification & Confirmation Spectral_Library_Matching->Identification_Confirmation

Caption: Experimental workflow for NPS identification using LC-HRMS.

data_analysis_workflow Raw_Data Raw HRMS Data (Full Scan & MS/MS) Peak_Picking Peak Picking & Feature Finding Raw_Data->Peak_Picking RT_Alignment Retention Time Alignment Peak_Picking->RT_Alignment Componentization Componentization (Grouping of co-eluting features) RT_Alignment->Componentization Database_Query Database Query (Accurate Mass, m/z < 5 ppm) Componentization->Database_Query Tentative_ID Tentative Identification Database_Query->Tentative_ID Hit Unknown_Feature Unknown Feature Database_Query->Unknown_Feature No Hit MSMS_Confirmation MS/MS Spectral Matching (Library Comparison) Tentative_ID->MSMS_Confirmation Confirmed_ID Confirmed Identification MSMS_Confirmation->Confirmed_ID Match MSMS_Confirmation->Unknown_Feature No Match Further_Investigation Further Investigation (e.g., Formula Prediction, Structure Elucidation) Unknown_Feature->Further_Investigation

Caption: Data analysis workflow for NPS identification from HRMS data.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the identification and characterization of novel psychoactive substances. The protocols and data presented in this application note provide a solid foundation for laboratories to develop and validate robust and sensitive methods for NPS screening. The ability of HRMS to perform non-targeted analysis and retrospectively interrogate data is paramount in the dynamic and challenging field of NPS analysis. The continual development of spectral libraries and advanced data processing software will further enhance the capabilities of HRMS in combatting the public health threat posed by these emerging substances.

References

Application Notes and Protocols for the Use of 2-Naphthyl U-47700 as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl U-47700, systematically named trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide, is a novel synthetic opioid categorized as a utopioid.[1][2] As an analytical reference standard, it is intended for use in research and forensic applications for the qualitative and quantitative identification of this substance in various matrices.[1][2] This document provides detailed application notes, experimental protocols, and relevant pharmacological data to guide researchers in its proper use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for interpretation of analytical data.

Table 1: Chemical and Physical Data for this compound [1][2]

PropertyValue
IUPAC Name N-[2-(dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide
Synonyms 1-Naphthyl U-47700, this compound, β-U10
CAS Number 67579-80-0
Chemical Formula C₂₀H₂₆N₂O
Molecular Weight 310.4 g/mol
Exact Mass 310.2045
Appearance Crystalline solid
Purity ≥98%
Solubility DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL
Storage -20°C
Stability ≥ 5 years

Pharmacological Context: Mechanism of Action

This compound is a potent µ-opioid receptor (MOR) agonist.[3] Its activity at the MOR is the basis for its psychoactive effects, which are reported to be similar to other opioids like heroin and fentanyl.[1][4] Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the analgesic and euphoric effects associated with opioids. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels.[5]

A comparative in vitro pharmacological study has characterized the µ-opioid receptor activation potential of this compound (referred to as β-U10) using a β-arrestin 2 recruitment assay. The results are summarized in Table 2, providing a quantitative measure of its potency and efficacy relative to its structural analog U-47700 and the well-characterized opioid, fentanyl.[3]

Table 2: In Vitro µ-Opioid Receptor Activation Data [3]

CompoundEC₅₀ (nM)Eₘₐₓ (% vs. Hydromorphone)
This compound (β-U10) 348150%
U-47700 116154%
Fentanyl 9.35146%

This data indicates that while this compound is a potent MOR agonist, it is less potent than its benzamide analog U-47700 and significantly less potent than fentanyl in this particular assay.[3]

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cellular_response Cellular Response 2_Naphthyl_U47700 2-Naphthyl U-47700 MOR μ-Opioid Receptor (GPCR) 2_Naphthyl_U47700->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream_Effects Leads to

Caption: Putative µ-opioid receptor signaling pathway for this compound.

Analytical Protocols

The following protocols are based on methods developed for the forensic analysis of "Naphthyl-U-47700" and are suitable for the use of this compound as an analytical reference standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative identification of this compound in samples that can be volatilized without decomposition.

Experimental Protocol

  • Sample Preparation: Prepare a standard solution of this compound by dissolving the reference material in methanol to a known concentration (e.g., 1 mg/mL). Further dilute as necessary for analysis.

  • Instrument Parameters:

    • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[1]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

Data Analysis

The resulting mass spectrum should be compared to a known reference spectrum for this compound. The expected molecular ion is [M]⁺ at m/z 310.[1]

G GC-MS Experimental Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Methanol) Start->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectral Comparison) Detection->Data_Analysis End End Data_Analysis->End G LC-QTOF-MS Experimental Workflow Start Start Sample_Prep Sample Preparation (Dilution in Mobile Phase) Start->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Mass_Analysis_TOF TOF Mass Analysis (Accurate Mass) Ionization->Mass_Analysis_TOF Fragmentation Collision-Induced Dissociation Mass_Analysis_TOF->Fragmentation Mass_Analysis_MSMS MS/MS Analysis Fragmentation->Mass_Analysis_MSMS Data_Analysis Data Analysis (Retention Time & Mass Spectra) Mass_Analysis_MSMS->Data_Analysis End End Data_Analysis->End

References

Developing In Vitro Models to Study "2-Naphthyl U-47700" Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl U-47700, also known as β-U10, is a synthetic opioid and a structural analog of U-47700. As a compound with potential for abuse and adverse health effects, understanding its pharmacological profile is crucial for forensic and research purposes. This document provides detailed application notes and protocols for developing in vitro models to study the effects of this compound. These protocols focus on assessing its activity at the µ-opioid receptor, its potential cytotoxicity, and the underlying signaling pathways.

Data Presentation

The following tables summarize key in vitro data for this compound and related compounds. This data is essential for designing experiments and interpreting results.

Table 1: µ-Opioid Receptor (MOR) Activation [1][2]

CompoundAssay TypeCell LineEC50 (nM)Emax (% of Hydromorphone)
This compound (β-U10) β-arrestin 2 RecruitmentHEK293348150%
U-47700β-arrestin 2 RecruitmentHEK293116154%
Fentanylβ-arrestin 2 RecruitmentHEK2939.35146%
Hydromorphoneβ-arrestin 2 RecruitmentHEK293-100%

Table 2: Representative µ-Opioid Receptor Binding Affinity

CompoundRadioligandTissue/Cell SourceKi (nM)
U-47700[³H]DAMGORat brain membranes11.1
Morphine[³H]DAMGORat brain membranes2.7

Table 3: Representative Cytotoxicity Data

CompoundAssay TypeCell LineIC50 (µM)Exposure Time (h)
U-47700MTT AssaySH-SY5Y>10024
U-47700LDH AssaySH-SY5Y>10024

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture of SH-SY5Y and HEK293 Cells

1.1. Materials

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • HEK293 human embryonic kidney cells (ATCC® CRL-1573™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

1.2. Procedure for SH-SY5Y Cells

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and re-seed cells at a 1:3 to 1:6 ratio.

1.3. Procedure for HEK293 Cells

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Follow the same subculturing procedure as for SH-SY5Y cells.

Protocol 2: µ-Opioid Receptor (MOR) Activation Assay (β-arrestin 2 Recruitment)

This protocol is based on a commercially available β-arrestin recruitment assay system.

2.1. Materials

  • HEK293 cells stably co-expressing the human µ-opioid receptor (MOR) and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme).

  • Assay medium (e.g., Opti-MEM)

  • This compound and control compounds (e.g., U-47700, Fentanyl, Hydromorphone)

  • Assay substrate for the reporter enzyme

  • White, opaque 96-well or 384-well microplates

  • Luminometer or fluorescence plate reader

2.2. Procedure

  • Seed the engineered HEK293 cells in white, opaque microplates at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).

  • Add the assay substrate according to the manufacturer's instructions.

  • Incubate at room temperature for 60 minutes to allow for signal development.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate EC50 and Emax values by fitting the data to a four-parameter logistic curve.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

3.1. Materials

  • SH-SY5Y or HEK293 cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

3.2. Procedure

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Cytotoxicity Assessment (LDH Release Assay)

4.1. Materials

  • SH-SY5Y or HEK293 cells

  • Complete culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

4.2. Procedure

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Mandatory Visualizations

Diagram 1: µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Recruits Opioid This compound Opioid->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., ERK activation) Beta_Arrestin->Downstream Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: µ-Opioid receptor signaling upon agonist binding.

Diagram 2: Experimental Workflow for In Vitro Characterization

experimental_workflow start Start cell_culture Cell Culture (SH-SY5Y or HEK293-MOR) start->cell_culture compound_prep Prepare 2-Naphthyl U-47700 dilutions cell_culture->compound_prep functional_assay Functional Assay (β-Arrestin Recruitment) compound_prep->functional_assay cytotoxicity_assay Cytotoxicity Assays (MTT & LDH) compound_prep->cytotoxicity_assay data_analysis Data Analysis (EC50, IC50, Emax) functional_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Emerging Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of emerging synthetic opioids.

Troubleshooting Guides

Common Analytical Issues in Synthetic Opioid Analysis

Users often encounter challenges during the analysis of novel psychoactive substances (NPS), particularly emerging synthetic opioids. These challenges can range from sample preparation to data interpretation. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Relevant Analytical Technique(s)
Poor Analyte Recovery Inefficient sample extraction (e.g., incorrect pH, wrong solvent). Degradation of the analyte during sample preparation.Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Adjust pH to ensure the analyte is in a neutral form for extraction. Use of deuterated internal standards can help monitor and correct for recovery issues.LC-MS/MS, GC-MS
Matrix Effects (Ion Suppression/Enhancement) Co-eluting endogenous compounds from the biological matrix (e.g., urine, blood) interfering with the ionization of the target analyte.[1]Improve chromatographic separation to resolve the analyte from interfering matrix components.[1] Use a more effective sample clean-up procedure. Employ matrix-matched calibrators and quality controls. Utilize isotopically labeled internal standards.LC-MS/MS
Inability to Distinguish Isomers Co-elution of structurally similar isomers (e.g., butyryl fentanyl and isobutyryl fentanyl) with identical mass-to-charge ratios.[2][3]Optimize chromatographic conditions (e.g., change mobile phase gradient, use a different column chemistry like biphenyl phases) to achieve baseline separation.[2][4] High-resolution mass spectrometry (HRMS) may help distinguish some isomers based on subtle mass differences.[5]LC-MS/MS, GC-MS, HRMS
Low Sensitivity/High Limit of Detection (LOD) Inadequate instrument sensitivity. Poor ionization efficiency of the analyte. Suboptimal sample preparation leading to low analyte concentration.Utilize more sensitive analytical techniques like tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).[5] Optimize MS source parameters (e.g., spray voltage, gas flows). Implement a sample concentration step in the preparation protocol.LC-MS/MS, GC-MS
False-Negative Results with Immunoassays Lack of cross-reactivity of the antibody with the novel synthetic opioid due to structural differences from the target analyte (e.g., fentanyl). Low concentration of the analyte in the sample.Use a confirmatory method such as LC-MS/MS or GC-MS for definitive identification. Be aware of the limitations of immunoassay screening for emerging threats.Immunoassay, LC-MS/MS, GC-MS
Unidentifiable Peaks in Mass Spectrum Presence of a novel, uncharacterized synthetic opioid or metabolite. Contamination from the sample collection or preparation process.Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement to propose an elemental composition. Compare fragmentation patterns to known fentanyl analogs to identify the core structure.HRMS, LC-MS/MS, GC-MS
Quantitative Data for Common Synthetic Opioids

The following table provides a summary of analytical parameters for selected synthetic opioids. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Analyte Matrix Method Limit of Detection (LOD) Limit of Quantification (LOQ) Common Precursor/Product Ion (m/z)
Fentanyl Whole BloodLC-MS/MS0.017–0.056 ng/mL[2]0.100–0.500 ng/mL[2]337.2 -> 188.1, 105.1
Carfentanil Postmortem Whole BloodUHPLC-MS/MS0.1 ng/mL[3]0.2 ng/mL[3]395.2 -> 337.2, 82.1
Furanyl Fentanyl HairUHPLC-MS/MS0.1–0.3 pg/mg[6]0.3–0.9 pg/mg[6]375.2 -> 188.1, 105.1
U-47700 Whole BloodLC-MS/MS-0.25–1 ng/mL[7]329.1 -> 165.1, 125.1
Acetyl Fentanyl Whole BloodLC-MS/MS0.017–0.056 ng/mL[2]0.100–0.500 ng/mL[2]323.2 -> 188.1, 105.1

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) for Synthetic Opioids in Urine

This protocol outlines a general procedure for the extraction of synthetic opioids from urine samples using mixed-mode cation exchange solid-phase extraction.

Materials:

  • Mixed-mode cation exchange SPE cartridges/plates

  • Urine sample

  • Internal standard solution

  • 1% Formic acid in water

  • Methanol

  • Acetonitrile

  • Elution solvent: 45:45:10 methanol/acetonitrile/triethylamine (TEA)[8]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of the internal standard solution.

    • Add 1 mL of 1% formic acid in water.[8]

    • Vortex the sample for 30 seconds to mix.[9]

    • Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.[10]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.[8]

    • Equilibrate the cartridge with 1 mL of 1% formic acid in water.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[10]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.[8]

    • Wash the cartridge with 1 mL of 0.1% formic acid in methanol.[8]

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.[10]

  • Elution:

    • Elute the analytes with 2 x 400 µL of the elution solvent (45:45:10 methanol/acetonitrile/TEA).[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., the initial mobile phase for LC-MS/MS analysis).[8]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Sample_Preparation_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction urine 1. Urine Sample + Internal Standard acidify 2. Acidify with Formic Acid urine->acidify vortex1 3. Vortex acidify->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge load 6. Load Sample centrifuge->load condition 5. Condition SPE Cartridge condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analytes wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Synthetic Opioids from Urine.

Mu_Opioid_Receptor_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Side Effects) MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK Phosphorylation MOR->GRK Activates agonist Synthetic Opioid (e.g., Fentanyl) agonist->MOR Binds to AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP analgesia Analgesic Effect cAMP->analgesia K_channel->analgesia Ca_channel->analgesia beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Promotes internalization Receptor Internalization beta_arrestin->internalization side_effects Tolerance & Respiratory Depression internalization->side_effects

Caption: Mu-Opioid Receptor Signaling Pathways.

Frequently Asked Questions (FAQs)

Q1: Why are my immunoassay results for opioids negative when I suspect the presence of a synthetic analog?

A1: Standard opioid immunoassays are typically designed to detect morphine and its common derivatives. Many emerging synthetic opioids, such as fentanyl analogs and nitazenes, have significantly different chemical structures. This structural dissimilarity leads to a lack of cross-reactivity with the antibodies used in the assay, resulting in a false-negative result.[3] For this reason, confirmatory testing using a more specific method like LC-MS/MS is crucial when the use of a novel synthetic opioid is suspected.

Q2: I am having trouble chromatographically separating two isomeric fentanyl analogs. What can I do?

A2: Separating isomeric compounds is a common challenge because they often have very similar physicochemical properties.[2] To improve separation, you can try several strategies:

  • Optimize the Gradient: A slower, more shallow mobile phase gradient can provide better resolution.

  • Change the Column: Different column stationary phases offer different selectivities. For fentanyl analogs, a biphenyl or a phenyl-hexyl column can sometimes provide better separation than a standard C18 column.[2]

  • Adjust pH: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve their interaction with the stationary phase.

  • Temperature: Changing the column temperature can also affect selectivity and resolution.

Q3: What are the characteristic mass spectral fragments I should look for when trying to identify a fentanyl analog?

A3: While the exact fragmentation pattern will depend on the specific analog, many fentanyl derivatives share a common core structure that leads to predictable fragments. For fentanyl itself, two dominant product ions are commonly observed at m/z 188.14 and 105.07.[11] The ion at m/z 188 often corresponds to the N-phenethylpiperidine portion of the molecule, while the m/z 105 fragment is typically the tropylium ion formed from the phenethyl group.[12][13] When analyzing an unknown, the presence of these ions can be a strong indicator of a fentanyl-like structure.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of blood samples?

A4: Matrix effects, particularly ion suppression, are a significant challenge in blood analysis due to the complexity of the matrix. To minimize these effects:

  • Effective Sample Preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) to remove interfering components such as phospholipids.[1]

  • Chromatographic Separation: Ensure that your target analytes elute in a region free from major matrix components.

  • Use of Internal Standards: Co-eluting, stable isotope-labeled internal standards are the gold standard for compensating for matrix effects as they behave similarly to the analyte during ionization.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, but this may compromise the limit of detection.

Q5: What is the significance of the mu-opioid receptor in the context of synthetic opioids?

A5: The mu-opioid receptor is the primary molecular target for most opioids, including morphine, heroin, and potent synthetic opioids like fentanyl.[14][15] When these drugs bind to and activate the mu-opioid receptor, they initiate a signaling cascade that leads to their desired analgesic (pain-relieving) effects.[16] However, this activation also triggers other pathways, such as the β-arrestin pathway, which are associated with the dangerous side effects of these drugs, including respiratory depression and the development of tolerance.[16][17] The high potency of many emerging synthetic opioids is due to their high affinity and efficacy at the mu-opioid receptor.

References

Technical Support Center: Overcoming Solubility Challenges of U-47700 Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing solubility issues encountered with U-47700 and its analogs during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of U-47700 and its related compounds? A1: U-47700 is characterized as an alkaline and lipophilic (fat-soluble) compound.[1] Its solubility in aqueous solutions is highly dependent on the pH. It is sparingly soluble in neutral or alkaline aqueous environments but exhibits high solubility under acidic conditions.[2] In terms of organic solvents, methanol has been successfully used to prepare stock solutions.[1]

Q2: I'm observing my compound precipitating when I dilute my organic stock solution into an aqueous buffer. What is the cause? A2: This is a frequent challenge encountered with lipophilic compounds. Precipitation typically occurs because the compound's solubility limit is exceeded in the final aqueous buffer, particularly at neutral or near-neutral pH. As the organic solvent from the stock solution is diluted, its concentration may become too low to maintain the compound in solution.

Q3: Which solvent is recommended for preparing a stock solution of U-47700? A3: Methanol is a documented solvent for preparing stock solutions of U-47700, for instance, at a concentration of 1 mg/mL.[1] Dimethyl sulfoxide (DMSO) is another widely used solvent for lipophilic compounds and represents a viable alternative.

Q4: Is it feasible to dissolve U-47700 directly in an aqueous buffer? A4: Direct dissolution in neutral aqueous buffers such as PBS (pH 7.4) is likely to be unsuccessful due to the compound's poor solubility. However, its solubility is dramatically increased in acidic aqueous solutions.[2] For animal studies, U-47700 has been prepared in saline or water, which can be facilitated by forming a salt or using techniques like sonication.[1][3]

Q5: How does using a salt form, such as U-47700 HCl, impact its solubility? A5: The hydrochloride (HCl) salt of U-47700 is anticipated to have enhanced aqueous solubility compared to its free base form, especially in solutions with a neutral pH. The use of salt forms is a standard pharmaceutical strategy to improve the water solubility of basic compounds. Published research indicates the use of U-47700 HCl dissolved in saline for in vivo administration.[3]

Troubleshooting Guide

Issue: My U-47700 analog precipitates from the solution during my experiment.

Potential Cause Troubleshooting Steps
Low aqueous solubility at neutral pH Decrease the pH of your aqueous buffer. U-47700's solubility is significantly enhanced in acidic environments.[2]
Insufficient organic co-solvent Prepare a concentrated stock solution in an appropriate organic solvent (e.g., methanol, DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic co-solvent is adequate to maintain solubility while being compatible with your experimental system.
Improper dilution technique When diluting from a concentrated organic stock, add the stock solution dropwise into the larger volume of the vigorously stirring or vortexing aqueous buffer. This promotes rapid and uniform mixing, preventing localized supersaturation and precipitation.
Excessive compound concentration Ascertain the maximum soluble concentration of your compound in the final assay buffer. It may be necessary to conduct the experiment at a lower concentration.
Temperature fluctuations Maintain a consistent temperature during the preparation and execution of your experiment, as solubility can be temperature-sensitive.

Data Presentation

Table 1: Solubility of U-47700

Solvent/SolutionpHTemperature (°C)SolubilityReference
Unbuffered Water10.36250.49 g/L (Sparingly Soluble)[2]
Aqueous Buffer425527 g/L (Very Soluble)[2]
MethanolNot ApplicableNot SpecifiedSuitable for preparing stock solutions (e.g., 1 mg/mL).[1]
SalineNot SpecifiedNot SpecifiedEmployed for in vivo administration (as HCl salt).[3]

Experimental Protocols

Protocol 1: Preparation of a U-47700 Stock Solution in Methanol

  • Objective: To prepare a 1 mg/mL stock solution of a U-47700 analog in methanol.

  • Materials:

    • U-47700 analog (solid)

    • Methanol (analytical grade)

    • Appropriate-sized volumetric flask

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired mass of the U-47700 analog using an analytical balance.

    • Carefully transfer the solid to the volumetric flask.

    • Add a portion of the methanol to the flask to dissolve the solid.

    • Vortex the mixture until the solid is completely dissolved.

    • Bring the solution to the final volume with methanol.

    • For storage, place the stock solution at -20°C.[1]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Objective: To prepare a working solution of a U-47700 analog in an aqueous buffer for a bioassay while minimizing the risk of precipitation.

  • Materials:

    • U-47700 analog stock solution (e.g., 1 mg/mL in methanol or DMSO)

    • Aqueous assay buffer (if permissible by the assay, consider a slightly acidic pH)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the stock solution and the aqueous buffer to equilibrate to room temperature.

    • Briefly vortex the stock solution to ensure it is homogeneous.

    • Pipette the required volume of the aqueous buffer into a sterile microcentrifuge tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution in a dropwise manner.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation is observed, you may need to consider using a buffer with a lower pH or increasing the final concentration of the organic co-solvent (if tolerated by the assay).

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh U-47700 Analog dissolve Dissolve in Organic Solvent (e.g., Methanol/DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock into Buffer (with vortexing) stock->dilute Add dropwise buffer Aqueous Buffer (e.g., PBS, pH adjusted if needed) buffer->dilute working Final Working Solution for Bioassay dilute->working

Caption: Experimental workflow for preparing U-47700 analog solutions.

troubleshooting_workflow start Precipitation Observed in Bioassay check_ph Is the aqueous buffer acidic? start->check_ph adjust_ph Adjust buffer to a lower pH (e.g., pH 4-6) check_ph->adjust_ph No check_stock Was a concentrated organic stock used? check_ph->check_stock Yes end_success Solubility Issue Resolved adjust_ph->end_success prepare_stock Prepare a stock solution in Methanol or DMSO check_stock->prepare_stock No check_dilution Was the dilution performed by adding stock to vortexing buffer? check_stock->check_dilution Yes prepare_stock->end_success correct_dilution Re-prepare by adding stock dropwise to vortexing buffer check_dilution->correct_dilution No end_fail Consider alternative formulation strategies check_dilution->end_fail Yes correct_dilution->end_success

Caption: Troubleshooting workflow for U-47700 analog precipitation.

signaling_pathway U47700 U-47700 Analog MOR μ-Opioid Receptor (MOR) U47700->MOR Agonist Gi Gi/o Protein MOR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux GIRK->K_efflux Neuronal_activity Decreased Neuronal Activity K_efflux->Neuronal_activity Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_activity

Caption: Simplified signaling pathway of U-47700 analogs via the μ-opioid receptor.

References

Technical Support Center: Analysis of 2-Naphthyl U-47700 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 2-Naphthyl U-47700. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a novel synthetic opioid. Its chemical and physical data are summarized below.[1][2]

PropertyValue
Chemical Nametrans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide[2]
Chemical FormulaC₂₀H₂₆N₂O[1][2]
Molecular Weight310.4 g/mol [2]
Exact Mass311.2118 (M+H)⁺
CAS Number67579-80-0[2]

Q2: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?

A2: While specific optimized parameters for this compound are not widely published, based on the analysis of the parent compound U-47700 and general fragmentation patterns of similar molecules, the protonated molecule [M+H]⁺ would be the primary precursor ion. For this compound, this corresponds to an m/z of approximately 311.2. Product ions would result from the fragmentation of the precursor ion. A starting point for method development would be to perform a product ion scan on the [M+H]⁺ ion to identify the most abundant and stable fragment ions. For the related compound U-47700, the precursor ion is monitored at m/z 329.12.[3]

Q3: Are there any known metabolites of this compound that I should be aware of?

A3: Specific metabolic pathways for this compound have not been extensively studied. However, based on the metabolism of the parent compound U-47700, potential metabolites could include N-desmethyl and N,N-didesmethyl analogs.[4][5][6] It is recommended to screen for these potential metabolites during method development. The major metabolite of U-47700 is reported to be dm-U-47700.[4]

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape or Tailing

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: this compound contains a dimethylamino group, which is basic. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping or a different stationary phase chemistry. A C18 column is a common starting point.[3]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal ionization source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, gas flow, and nebulizer pressure. These parameters can be tuned by infusing a standard solution of this compound.

  • Possible Cause: Inefficient fragmentation.

    • Solution: Optimize the collision energy for each precursor-to-product ion transition. Perform a collision energy optimization experiment to find the value that yields the highest intensity for your selected product ions. For similar compounds, a collision energy spread of 35±15 eV has been used.[1]

  • Possible Cause: Matrix effects (ion suppression or enhancement).

    • Solution: Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Problem 3: Inconsistent Retention Times

  • Possible Cause: Unstable chromatographic conditions.

    • Solution: Ensure the LC system is properly equilibrated before starting the analytical run. Check for leaks in the system and ensure the mobile phase composition is consistent.

  • Possible Cause: Column degradation.

    • Solution: Replace the column if it has been used extensively or if the backpressure has significantly increased. Use a guard column to protect the analytical column.

Experimental Protocols

1. Sample Preparation (from Plasma)

This protocol is adapted from methods used for U-47700 and its metabolites.[6]

  • To 100 µL of plasma, add an appropriate internal standard.

  • Buffer the sample before loading it onto a solid-phase extraction (SPE) cartridge.

  • Elute the analytes with a mixture of dichloromethane and isopropanol (80:20, v/v) containing 5% ammonium hydroxide.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

The following are suggested starting parameters based on the analysis of U-47700.[3]

ParameterValue
Column Agilent Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm)
Mobile Phase A 5 mM ammonium acetate and 0.01% formic acid in water
Mobile Phase B 0.01% formic acid in methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 50°C
Gradient A linear gradient should be optimized to ensure separation from matrix components.

3. Mass Spectrometry Parameters

These parameters should be optimized for the specific instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ ~311.2 m/z
Product Ions To be determined via product ion scan
Collision Energy To be optimized for each transition
Dwell Time 200 ms (as a starting point)[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of U-47700 and its metabolites, which can serve as a reference for developing a method for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
U-47700329.0284.08.5[5]
N-desmethyl-U-47700314.9283.98.3[5]
N,N-didesmethyl-U-47700301.0172.98.23[5]
This compound~311.2To be determined6.25[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_tree cluster_issue cluster_symptoms cluster_causes_peaks cluster_causes_signal cluster_causes_rt Issue Analytical Issue Encountered Poor_Peak_Shape Poor Peak Shape Issue->Poor_Peak_Shape Low_Signal Low Signal Intensity Issue->Low_Signal RT_Shift Inconsistent Retention Time Issue->RT_Shift pH Incorrect Mobile Phase pH Poor_Peak_Shape->pH Secondary_Int Secondary Interactions Poor_Peak_Shape->Secondary_Int Overload Column Overload Poor_Peak_Shape->Overload Source_Params Suboptimal Source Parameters Low_Signal->Source_Params Collision_Energy Inefficient Fragmentation Low_Signal->Collision_Energy Matrix_Effects Matrix Effects Low_Signal->Matrix_Effects Instability Unstable LC Conditions RT_Shift->Instability Column_Deg Column Degradation RT_Shift->Column_Deg

Caption: A troubleshooting decision tree for common LC-MS/MS analysis issues.

References

Technical Support Center: Immunoassay Cross-Reactivity for Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals addressing the cross-reactivity of 2-Naphthyl U-47700 in immunoassays.

This guide provides frequently asked questions (FAQs) and troubleshooting advice to help researchers navigate the challenges of immunoassay cross-reactivity, with a specific focus on the novel psychoactive substance (NPS) this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is classified as a novel synthetic opioid.[1] It is an analytical reference standard and a structural analog of U-47700, a potent μ-opioid receptor agonist that has been associated with numerous intoxications and fatalities.[2][3] Like its parent compound, it is intended for research and forensic applications.[3][4] The chemical formula for this compound is C₂₀H₂₆N₂O.[4][5]

Q2: Why is immunoassay cross-reactivity a concern for novel opioids like this compound?

A2: Immunoassays are a primary screening tool for drugs of abuse because they are rapid and cost-effective.[6] However, they work by using antibodies that bind to a specific drug or a class of drugs. Their specificity can be limited, leading to two main problems:[6][7]

  • False Positives: A substance with a chemical structure similar to the target drug can bind to the antibody, causing a positive result even if the target drug is not present.[8] This is known as cross-reactivity. Many common medications, such as quinolone antibiotics and rifampin, are known to cause false-positive results on opiate immunoassays.[9][10]

  • False Negatives: The antibodies may not recognize a novel compound at all, even if it belongs to the same drug class. This is a significant issue for novel psychoactive substances (NPS), as an assay designed for traditional opiates (like morphine) may fail to detect a structurally different synthetic opioid.[11][12]

An increase in false-positive screens that do not confirm with more specific methods may indicate the emergence of a new cross-reacting NPS in the tested population.[13]

Q3: Does this compound cause cross-reactivity in standard opioid immunoassays?

A3: Currently, there is a lack of published, specific data detailing the cross-reactivity of this compound with commercially available opioid immunoassays. However, research on other novel synthetic opioids provides important insights. One study that tested a variety of novel synthetic opioids against a morphine ELISA plate found no cross-reactivity .[11][12] This suggests that it is highly possible that this compound and similar compounds would produce a false-negative result in a standard opiate screen, rather than a false positive. Therefore, reliance on standard opiate immunoassays alone is insufficient for the detection of many novel synthetic opioids.

Part 2: Troubleshooting Guide

Q4: Our lab has an unexpected positive on an opiate screen. Could it be this compound?

A4: While possible, it is statistically more likely that a false positive is caused by a more common cross-reactant. Before investigating a novel opioid, follow a structured troubleshooting approach.

G start Unexpected Positive Opioid Immunoassay Result check_common Step 1: Review Subject's Medication History for Common Cross-Reactants start->check_common common_list Common Cross-Reactants Include: - Quinolone Antibiotics (Ofloxacin, Levofloxacin) - Rifampin - Poppy Seeds - Diphenhydramine check_common->common_list decision Common Cross-Reactant Identified? check_common->decision consider_nps Step 2: Consider Novel Psychoactive Substances (NPS) decision->consider_nps No confirm Step 3: Confirm with Specific, Mass-Based Method (LC-MS/MS) decision->confirm Yes consider_nps->confirm G cluster_workflow Screening and Confirmation Workflow sample 1. Sample Collection (e.g., Urine, Blood) screen 2. Presumptive Screen (e.g., Opiate Immunoassay) sample->screen decision 3. Evaluate Result screen->decision negative 4a. Negative Result Report as 'Not Detected' decision->negative Negative positive 4b. Presumptive Positive decision->positive Positive confirm 5. Confirmation Analysis (LC-MS/MS targeting specific NPS, including this compound) positive->confirm report 6. Final Report (Confirmed Positive/Negative) confirm->report

References

Improving the stability of "2-Naphthyl U-47700" in solution

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. The substance "2-Naphthyl U-47700" is a synthetic opioid and a structural analog of U-47700, which is a controlled substance in many countries due to its high potential for abuse and lack of approved medical use.

Providing information on improving the stability of such a compound, including detailed experimental protocols and troubleshooting guides, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the handling, distribution, or use of dangerous and regulated substances is a responsibility I cannot undertake.

If you are a researcher at a licensed facility, please consult your institution's safety protocols, chemical handling guidelines, and legal counsel for information regarding the proper management of controlled substances. Public health and safety are of utmost importance, and the handling of such potent compounds should only be done in strict accordance with all applicable laws and safety regulations.

Synthesis impurities of "2-Naphthyl U-47700" and their impact on research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support resource provides available information on "2-Naphthyl U-47700," a synthetic opioid also known as β-U10. It is intended for researchers, scientists, and drug development professionals. A comprehensive search for synthesis-specific impurities and their impact on research yielded no specific data. The information presented here is based on the available scientific literature regarding the compound's pharmacology and analytical detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also referred to as β-U10, is a positional isomer of 1-Naphthyl U-47700 (α-U10) and a structural analog of the potent synthetic opioid U-47700.[1][2][3] It is categorized as a µ-opioid receptor agonist and is intended for research and forensic use.[4]

Q2: Are there any known synthesis impurities of this compound?

Currently, there is no publicly available information detailing the specific chemical impurities that may arise during the synthesis of this compound. Scientific literature and safety data sheets do not list common impurities or their potential impact on experimental results. The Safety Data Sheet for this compound indicates that the product is stable under recommended conditions and does not list any hazardous decomposition products.

Q3: What is the known pharmacological profile of this compound?

In vitro studies have shown that this compound is a µ-opioid receptor (MOR) agonist.[1][2] Its potency is reportedly less than that of U-47700 and fentanyl but significantly greater than its isomer, 1-Naphthyl U-47700 (α-U10).[2][3]

Quantitative Data Summary

The following table summarizes the in-vitro µ-opioid receptor activation potential of this compound in comparison to related compounds.

CompoundEC50 (nM)Emax (% vs. Hydromorphone)
This compound (β-U10) 348 150%
U-47700116154%
Fentanyl9.35146%
1-Naphthyl U-47700 (α-U10)>10,000 (µM range)Not reached
Data sourced from in-vitro β-arrestin 2 recruitment assays.[2][3]

Experimental Protocols

While protocols for the synthesis of this compound and the analysis of its impurities are not available, the following outlines a general methodology for the detection of novel synthetic opioids, including this compound, in biological matrices.

Protocol: Detection of this compound in Urine and Blood Samples by LC-MS/MS

  • Sample Preparation (Urine):

    • A "dilute-and-shoot" method is typically employed for urine samples.[5]

    • Centrifuge the urine sample to pellet any solid material.

    • Dilute the supernatant with a suitable buffer or mobile phase.

    • The diluted sample is then ready for injection into the LC-MS/MS system.[5]

  • Sample Preparation (Blood):

    • Protein precipitation is a common method for blood samples.[5]

    • Add a protein precipitation agent (e.g., acetonitrile) to the whole blood sample.

    • Vortex to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A Phenyl-Hexyl column is often used for the separation of novel synthetic opioids.[5]

    • Mobile Phases: Typically, a gradient elution is used with mobile phases consisting of ammonium formate in water and methanol.[5]

    • Flow Rate: A standard flow rate is around 0.7 mL/min.[5]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring for specific precursor-to-product ion transitions for this compound.[6] Time-of-flight (TOF) MS can be used for non-targeted screening.[5]

Visualizations

MOR_Activation_Potency cluster_potency Relative µ-Opioid Receptor Agonist Potency Fentanyl Fentanyl (EC50 = 9.35 nM) U47700 U-47700 (EC50 = 116 nM) Fentanyl->U47700 More Potent beta_U10 This compound (β-U10) (EC50 = 348 nM) U47700->beta_U10 More Potent alpha_U10 1-Naphthyl U-47700 (α-U10) (EC50 > 10,000 nM) beta_U10->alpha_U10 More Potent

Caption: Relative µ-opioid receptor agonist potency of this compound and related compounds.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Unexpected Experimental Results start Unexpected Experimental Outcome check_purity Verify Compound Purity (e.g., via LC-MS, NMR) start->check_purity check_stability Assess Compound Stability in Experimental Conditions start->check_stability literature_review Review Literature for Known Metabolites or Degradants (if available) check_purity->literature_review contact_supplier Contact Supplier for Certificate of Analysis check_purity->contact_supplier modify_protocol Modify Experimental Protocol (e.g., storage, solvent) check_stability->modify_protocol literature_review->modify_protocol contact_supplier->modify_protocol end Re-run Experiment modify_protocol->end

Caption: General troubleshooting workflow for unexpected experimental results with research compounds.

References

Best practices for handling and storage of potent opioid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing potent opioid standards in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with potent opioid standards?

A1: The primary concerns are accidental exposure through inhalation of airborne particles, dermal contact, ingestion, or needlestick injuries.[1] Potent opioids like fentanyl and its analogs can be hazardous even in small quantities, potentially leading to severe respiratory depression and other adverse health effects.[1] Therefore, strict adherence to safety protocols is crucial.

Q2: What immediate actions should be taken in case of accidental exposure to a potent opioid?

A2: In case of suspected exposure, immediately notify a supervisor and seek medical attention. If the individual is unresponsive or has respiratory distress, call for emergency medical services and administer naloxone if you are trained to do so.[1] For dermal contact, wash the affected area thoroughly with soap and water; do not use alcohol-based sanitizers as they may increase absorption.[2]

Q3: What are the DEA requirements for storing potent opioid standards?

A3: The U.S. Drug Enforcement Administration (DEA) classifies opioids into schedules based on their abuse potential.[3][4] Schedule I and II standards must be stored in a securely locked, substantially constructed cabinet or safe.[5] All controlled substance records, including inventory and usage logs, must be kept for at least two years and be readily available for inspection.[6][7]

Q4: How should I dispose of expired or unused potent opioid standards?

A4: Expired or unused potent opioid standards must be disposed of in a manner that renders them non-retrievable, in accordance with DEA regulations.[8] This often involves transferring the substances to a DEA-registered reverse distributor.[6] A DEA Form 41 must be completed to document the destruction of controlled substances.[9][10]

Q5: How often do I need to inventory my potent opioid standards?

A5: The DEA requires an initial inventory of all controlled substances on the date the registrant first engages in handling them.[7] Following the initial inventory, a biennial inventory (every two years) is required.[2] However, it is recommended to conduct more frequent inventories, such as annually, to ensure accurate record-keeping.[2]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of potent opioid standards.

Table 1: DEA Controlled Substance Schedules of Common Opioids [3][11][12]

ScheduleDescriptionExamples of Opioid Standards
Schedule I High potential for abuse, no currently accepted medical use in the U.S.Heroin, 6-Acetylmorphine (6-AM)
Schedule II High potential for abuse, with a currently accepted medical use. Abuse may lead to severe psychological or physical dependence.Fentanyl, Morphine, Oxycodone, Hydrocodone, Hydromorphone, Oxymorphone, Codeine
Schedule III Potential for abuse less than Schedule I or II drugs. Abuse may lead to moderate or low physical dependence or high psychological dependence.Products containing not more than 90 milligrams of codeine per dosage unit (e.g., Tylenol with Codeine®), Buprenorphine
Schedule IV Low potential for abuse relative to Schedule III drugs.Tramadol
Schedule V Low potential for abuse relative to Schedule IV drugs. Consist primarily of preparations containing limited quantities of certain narcotics.Cough preparations with not more than 200 milligrams of codeine per 100 milliliters or 100 grams.

Table 2: Recommended Storage Conditions and Stability of Selected Opioid Standards

Opioid StandardFormStorage TemperatureSolvent/MatrixStability
Fentanyl Undiluted Solution (50 µg/mL)5°C (protected from light) or 22°C (exposed to light)N/AStable for 28 days in polypropylene syringes or PVC bags.[13]
Fentanyl Citrate & Naloxone HCl Mixed Solution (20 µg/mL FC, 4 µg/mL NH)4°C or 25°C0.9% Sodium ChlorideStable for at least 72 hours in PVC bags or glass bottles.[14]
Morphine Stock SolutionAmbient TemperatureMethanol or AcetonitrileStable for at least one year.[15]
Morphine Spiked Meconium4°CMeconiumStable with <10% change after 14 days.[16]
Fentanyl Analogs (e.g., Furanylfentanyl) Spiked BloodRefrigerated or FrozenBloodMost analogs stable for 9 months. Acrylfentanyl is unstable and should be analyzed immediately or stored frozen for no more than 1 month.[17]
General Reference Standards Original ContainerPer manufacturer's label, typically room temperature, protected from light and humidity.N/AFollow USP guidelines and any specific instructions on the label.[18]

Experimental Protocols

Protocol for Preparation of Opioid Standard Solutions for Quantitative Analysis

This protocol outlines the steps for preparing stock solutions and a calibration curve for the quantitative analysis of opioids by LC-MS or a similar analytical technique.

  • Primary Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a certified reference standard of the opioid.

    • Dissolve the standard in a suitable solvent, such as methanol, in a Class A volumetric flask to achieve a high-concentration stock solution.[10]

  • Intermediate Stock Solution Preparation:

    • Perform serial dilutions of the primary stock solution using the same solvent to create a series of intermediate stock solutions at lower concentrations.[10]

  • Working Standard (Calibration Curve) Preparation:

    • Prepare at least five to seven working standards by diluting the intermediate stock solutions.[19]

    • The concentrations should span the expected range of the samples to be analyzed.[19]

    • If analyzing biological samples, spike a drug-free matrix (e.g., blank plasma or urine) with the working solutions to create the calibration standards.[10]

  • Quality Control (QC) Sample Preparation:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • QC samples should be prepared from a separate stock solution than the one used for the calibration curve to ensure an independent check of accuracy.

  • Internal Standard (IS) Addition:

    • Add a consistent amount of an appropriate internal standard (often a deuterated analog of the analyte) to all calibration standards, QC samples, and unknown samples. This helps to correct for variations in sample preparation and instrument response.

  • Sample Processing:

    • Subject all standards, QCs, and unknown samples to the same extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) before analysis.

Method Validation

Analytical methods for potent opioids should be validated according to ICH guidelines to ensure they are fit for purpose.[12][20][21][22]

Table 3: Key Parameters for Analytical Method Validation [12][20][21][22]

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Back-calculated concentrations of standards within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[10]
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤15% (≤20% for LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in quantitative analysis.

  • Possible Cause: Standard degradation.

    • Solution: Prepare fresh stock and working solutions. Verify the storage conditions and expiration date of the reference standard.[15]

  • Possible Cause: Inconsistent pipetting or dilution.

    • Solution: Ensure all pipettes are calibrated. Use proper pipetting techniques. Prepare a fresh set of calibration standards.

  • Possible Cause: Instrument variability.

    • Solution: Run system suitability tests to ensure the analytical instrument is performing correctly.[20] Check for leaks or blockages in the HPLC/LC-MS system.[3][13][23][24]

Issue: Poor peak shape (e.g., tailing or fronting) in chromatography.

  • Possible Cause: Interaction of the analyte with active sites on the column.

    • Solution: Use a high-purity silica column. Add a mobile phase modifier (e.g., triethylamine) or adjust the mobile phase pH to suppress silanol interactions.[24]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[13]

  • Possible Cause: Contamination of the guard or analytical column.

    • Solution: Replace the guard column. If the problem persists, replace the analytical column.[13]

Issue: Non-linear calibration curve.

  • Possible Cause: Saturation of the detector at high concentrations.

    • Solution: Narrow the concentration range of the calibration standards or dilute the samples.

  • Possible Cause: Inaccurate preparation of standards.

    • Solution: Prepare a fresh set of standards, paying close attention to weighing and dilution steps.[10]

  • Possible Cause: Inappropriate curve fit.

    • Solution: Evaluate different regression models (e.g., linear, quadratic). A quadratic fit may be acceptable if justified and validated.[10]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Record-Keeping cluster_cleanup Cleanup RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Gloves, Lab Coat, Respirator, Eye Protection) RiskAssessment->DonPPE DesignatedArea Work in Designated Area (e.g., Fume Hood) DonPPE->DesignatedArea Weighing Weigh Standard DesignatedArea->Weighing Dissolving Prepare Stock Solution Weighing->Dissolving Labeling Label Container Clearly Dissolving->Labeling SecureStorage Store in Locked Cabinet/Safe Labeling->SecureStorage Decontaminate Decontaminate Work Area and Equipment Labeling->Decontaminate UpdateInventory Update Inventory and Usage Logs SecureStorage->UpdateInventory DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of potent opioid standards.

SpillResponse cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess the Spill (Size and Substance) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Area with Soap and Water Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report Review Review and Update SOPs Report->Review

Caption: Emergency response workflow for a potent opioid spill.

AnalyticalWorkflow cluster_prep Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Perform Serial Dilutions Stock->Dilutions CalCurve Create Calibration Curve Standards Dilutions->CalCurve QC Prepare QC Samples Dilutions->QC AddIS Add Internal Standard CalCurve->AddIS QC->AddIS Extract Perform Extraction AddIS->Extract Instrument LC-MS/MS Analysis Extract->Instrument Data Data Processing & Quantification Instrument->Data

Caption: General workflow for quantitative analysis of opioids.

References

Navigating the Analytical Maze: A Technical Support Center for Method Validation of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence and chemical diversity of novel psychoactive substances (NPS) present a significant and persistent challenge for researchers, forensic scientists, and drug development professionals. Accurate and reliable detection methods are crucial for both clinical and forensic toxicology.[1][2][3] This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the validation of analytical methods for NPS.

Troubleshooting Guides

This section addresses specific problems that may arise during experimental workflows for NPS detection and validation, presented in a user-friendly question-and-answer format.

Issue 1: Poor or No Signal Intensity in Mass Spectrometry (MS) Analysis

  • Question: I am not observing a strong signal for my target NPS analyte during LC-MS/MS analysis. What are the potential causes and solutions?

  • Answer: Poor or no signal intensity can stem from several factors. Firstly, ensure your sample is adequately concentrated, as overly dilute samples may fall below the instrument's detection limit. Conversely, highly concentrated samples can lead to ion suppression.[4] Experimenting with different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can optimize the signal for your specific analyte.[4] Regular tuning and calibration of the mass spectrometer are also critical for maintaining optimal performance.[4]

Issue 2: Inaccurate Mass Values in High-Resolution Mass Spectrometry (HRMS)

  • Question: My HRMS analysis is yielding inaccurate mass values for my target NPS. How can I troubleshoot this?

  • Answer: Inaccurate mass values are often due to incorrect mass calibration or instrument drift.[4] It is essential to perform regular mass calibration using appropriate standards.[4] Adhering to the manufacturer's recommended maintenance schedule will help prevent instrument drift and contamination, ensuring the accuracy of your results.[4]

Issue 3: High Background Noise or Signal in Blank Injections

  • Question: I am observing a high signal for my analyte of interest even when I inject a blank solvent. What is causing this carryover and how can I prevent it?

  • Answer: This issue, known as carryover, is typically caused by contamination from a previous, more concentrated sample.[4] To mitigate this, thorough washing of the injection port and analytical column between runs is crucial. Implementing a robust washing protocol with a strong solvent can help eliminate residual analytes. Additionally, ensure that the solvents and glassware used for sample preparation are clean and free of contamination.[4]

Issue 4: Matrix Effects Leading to Ion Suppression or Enhancement

  • Question: I am analyzing NPS in biological matrices like blood or urine and suspect that matrix effects are impacting my results. How can I address this?

  • Answer: Matrix effects, where endogenous components of the sample interfere with the ionization of the target analyte, are a common challenge in bioanalysis.[4] This can lead to either ion suppression (reduced signal) or enhancement (increased signal). To combat this, sample dilution can be an effective strategy to reduce the concentration of interfering components.[4] Furthermore, optimizing your sample preparation protocol using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of the matrix before analysis.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method validation process for NPS detection.

Q1: What are the most common analytical techniques for NPS detection?

A1: The most prevalent and powerful analytical techniques for the detection and quantification of NPS are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS).[1][5] While immunoassays can be used for some NPS classes like benzodiazepines, they often lack the specificity required for the diverse and ever-changing landscape of NPS.[2][6]

Q2: An unknown peak has been detected in my sample that doesn't match any existing library spectra. How can I identify this potential new NPS?

A2: When a library match is unavailable, high-resolution mass spectrometry (HRMS), such as LC-Q/TOF-MS, is an invaluable tool.[4] HRMS provides a highly accurate mass measurement of both the precursor and fragment ions, which allows for the prediction of the elemental composition of the unknown compound.[4] This information, combined with an understanding of common NPS chemical classes and their characteristic fragmentation patterns, can lead to a tentative identification.[4]

Q3: What are the key parameters to evaluate during method validation for NPS?

A3: A comprehensive method validation should assess several key parameters to ensure the reliability of the results. These include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.[7][8] Guidelines from organizations like the German Society of Toxicological and Forensic Chemistry (GTFCh) and the Scientific Working Group for Forensic Toxicology (SWGTOX) provide a framework for these validation studies.[8][9]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for NPS in analytical methods?

A4: LODs and LOQs are crucial for determining the sensitivity of a method and vary significantly depending on the analytical technique, the specific NPS, and the sample matrix. Generally, LC-MS/MS and HRMS methods offer higher sensitivity than GC-MS. For instance, some LC-MS/MS methods can achieve LOQs in the sub-ng/mL range for many NPS.[1]

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize key validation parameters for the detection of various NPS using different analytical techniques, providing a clear comparison for researchers.

Table 1: GC-MS Method Validation Parameters for Various NPS in Whole Blood and Urine

Analyte ClassAnalyte ExamplesMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)
Synthetic CathinonesMephedroneBlood0.25 - 2-0.252.60 - 17.176.03 - 13.72
3,4-MDPVBlood0.02 - 0.16--2.60 - 17.176.03 - 13.72
Synthetic OpioidsAH-7921Blood0.02 - 0.16--2.60 - 17.176.03 - 13.72
Synthetic CannabinoidsJWH-018, AM-2201Blood0.005 - 0.040.0020.0052.60 - 17.176.03 - 13.72
Synthetic CathinonesMephedroneUrine-0.08---
Synthetic CannabinoidsJWH-018, AM-2201Urine-0.002---
Data synthesized from a study by Papoutsis et al. (2020)[10]

Table 2: LC-MS/MS Method Validation Parameters for Various NPS in Whole Blood

Analyte ClassNumber of CompoundsLinearity Range (ng/mL)
Synthetic Cannabinoids1320.25 - 10
Synthetic Opioids220.25 - 25
Synthetic Cathinones, Stimulants, and others280.25 - 25
Data from a study by Giorgetti et al. (2021) which successfully validated a method for over 180 NPS.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in NPS detection and validation.

Protocol 1: General Workflow for NPS Identification in Seized Powder Samples

This protocol outlines a general procedure for identifying unknown NPS in powder or herbal samples.

  • Sample Preparation:

    • Accurately weigh a small amount of the homogenized powder sample.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Dilute the supernatant to an appropriate concentration for analysis.

  • LC-Q/TOF-MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient elution from low to high organic phase concentration.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

      • Capillary Voltage: Approximately 3500 V.

      • Gas Temperature: 300-350 °C.

      • Acquisition Mode: Acquire data in both TOF-MS (full scan) and Auto MS/MS (data-dependent acquisition) modes. TOF-MS provides the accurate mass of the precursor ion, while Auto MS/MS provides fragmentation data for structural elucidation.[4]

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate mass of the detected peaks in the TOF-MS scan and use it to generate a list of possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to identify characteristic fragments and neutral losses associated with known NPS classes.

    • Compare the obtained mass spectral data with online databases or spectral libraries for tentative identification.

Protocol 2: Validation of an LC-MS/MS Method for NPS in Whole Blood

This protocol describes the steps for validating a quantitative LC-MS/MS method for NPS in a biological matrix.

  • Selectivity: Analyze at least six different blank whole blood samples from different sources to ensure no endogenous interferences are present at the retention time of the target analytes.[8]

  • Linearity: Prepare calibration curves by spiking blank whole blood with known concentrations of the NPS standards. The concentration range should cover the expected concentrations in real samples. A linear regression analysis is performed, and the coefficient of determination (r²) should be greater than 0.99.[7][10]

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these QC samples in replicate (n=5) on the same day (intra-assay) and on different days (inter-assay). The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as coefficient of variation, CV%) should be less than 15%.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined by analyzing a series of diluted samples and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[10][11]

  • Recovery: The extraction recovery is determined by comparing the analyte response from an extracted sample to the response of an unextracted standard of the same concentration.

  • Matrix Effect: The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a pure solvent. This helps to determine if the matrix is causing ion suppression or enhancement.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in NPS method validation.

Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Experimental Validation cluster_analysis 3. Data Analysis & Reporting Dev Develop Analytical Method (LC-MS/MS, GC-MS) Plan Define Validation Parameters (Selectivity, Linearity, etc.) Dev->Plan Selectivity Assess Selectivity (Blank Matrix Analysis) Plan->Selectivity Linearity Establish Linearity (Calibration Curve) Selectivity->Linearity Accuracy_Precision Determine Accuracy & Precision (QC Samples) Linearity->Accuracy_Precision LOD_LOQ Calculate LOD & LOQ Accuracy_Precision->LOD_LOQ Matrix_Effect Evaluate Matrix Effects LOD_LOQ->Matrix_Effect Analyze Analyze Validation Data Matrix_Effect->Analyze Report Generate Validation Report Analyze->Report

Caption: General workflow for the validation of an analytical method for NPS.

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Signal) Check_Sample Is Sample Concentration Optimal? Start->Check_Sample Check_Ionization Is Ionization Method Appropriate? Check_Sample->Check_Ionization Yes Solution1 Adjust Concentration or Dilution Check_Sample->Solution1 No Check_Instrument Is Instrument Tuned & Calibrated? Check_Ionization->Check_Instrument Yes Solution2 Test Alternative Ionization Technique Check_Ionization->Solution2 No Solution3 Perform Instrument Tuning & Calibration Check_Instrument->Solution3 No End Problem Resolved Check_Instrument->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting poor signal intensity in MS analysis.

References

Validation & Comparative

Comparative Potency Analysis: 2-Naphthyl U-47700 vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the novel synthetic opioid 2-Naphthyl U-47700 and the well-established synthetic opioid, fentanyl. The data presented is intended to inform research and drug development activities.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for this compound, its structural analog U-47700, and fentanyl.

Table 1: In Vitro Potency at the µ-Opioid Receptor (β-Arrestin 2 Recruitment Assay)

CompoundEC50 (nM)Emax (% vs. Hydromorphone)
This compound (β-U10)348[1]150%[1]
U-47700116[1]154%[1]
Fentanyl9.35[1]146%[1]

Table 2: In Vivo Analgesic Potency (Relative to Morphine)

CompoundPotency vs. Morphine (approx.)
U-477007.5 - 10 times more potent[2][3]
Fentanyl50 - 100 times more potent[4]

Note: The in vivo data for U-47700 is provided for context as a structural analog of this compound. A direct in vivo comparison between this compound and fentanyl is not currently available in the reviewed literature.

Experimental Protocols

Cell-Based µ-Opioid Receptor Activation (β-Arrestin 2 Recruitment) Assay

This in vitro functional assay quantifies the ability of a compound to activate the µ-opioid receptor and trigger the subsequent recruitment of the protein β-arrestin 2.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the µ-opioid receptor.

General Procedure:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human µ-opioid receptor (hMOR) and a β-arrestin 2 fusion protein. The β-arrestin 2 is often fused to a reporter enzyme fragment (e.g., from β-galactosidase or luciferase) for detection.

  • Cell Plating: The transfected cells are seeded into 96-well or 384-well microplates and cultured until they form a confluent monolayer.

  • Compound Preparation: Test compounds (this compound, fentanyl, etc.) and a reference agonist (e.g., DAMGO or hydromorphone) are prepared in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations.

  • Compound Addition: The diluted compounds are added to the cell plates, and the plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: A substrate for the reporter enzyme is added to the wells. The interaction of the recruited β-arrestin 2-enzyme fragment with another enzyme fragment on the receptor leads to the formation of a functional enzyme that converts the substrate into a detectable signal (e.g., chemiluminescence or fluorescence).

  • Data Analysis: The signal intensity is measured using a plate reader. The data is normalized to the response of a full agonist and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum response relative to the reference agonist).

In Vivo Analgesic Assays (Hot Plate and Tail Flick Tests)

These assays are used to assess the analgesic properties of compounds in animal models.

1. Hot Plate Test

Objective: To measure the latency of a pain response to a thermal stimulus.

General Procedure:

  • Animal Acclimatization: Mice or rats are placed in the testing room for a period to acclimate to the environment.

  • Baseline Measurement: Each animal is placed on a heated plate (typically set to 52-55°C), and the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: The test compound is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Treatment Measurement: At various time points after drug administration, the animals are again placed on the hot plate, and their response latencies are measured.

  • Data Analysis: The increase in response latency compared to baseline is calculated as a measure of analgesia. The dose required to produce a 50% of the maximum possible effect (ED50) can be determined.

2. Tail Flick Test

Objective: To measure the latency of the tail withdrawal reflex in response to a thermal stimulus.

General Procedure:

  • Animal Restraint and Acclimatization: The rat or mouse is gently restrained, often in a specialized device, allowing the tail to be exposed.

  • Baseline Measurement: A focused beam of radiant heat is applied to a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is employed to prevent injury.

  • Compound Administration: The test compound is administered.

  • Post-Treatment Measurement: The tail flick latency is measured at predetermined intervals after drug administration.

  • Data Analysis: The analgesic effect is quantified as the increase in tail flick latency. The ED50 can be calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

G_Protein_and_Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling Opioid_Agonist Opioid Agonist (e.g., Fentanyl, this compound) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gαi/o and Gβγ Subunits MOR->G_Protein Activates GRK GRK (Phosphorylation) MOR->GRK Activates Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia GRK->MOR Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects MAPK->Side_Effects Beta_Arrestin_Assay_Workflow start Start cell_culture Culture cells expressing hMOR and β-arrestin 2 reporter start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells prepare_compounds Prepare serial dilutions of This compound and Fentanyl plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate at 37°C add_compounds->incubate add_substrate Add reporter enzyme substrate incubate->add_substrate read_plate Measure luminescence/ fluorescence add_substrate->read_plate analyze_data Analyze data and determine EC50/Emax read_plate->analyze_data end End analyze_data->end

References

A Comparative Analysis of Receptor Engagement: 2-Naphthyl U-47700 vs. 1-Naphthyl U-47700

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the functional potency and signaling pathways of two isomeric synthetic opioids, 2-Naphthyl U-47700 and 1-Naphthyl U-47700, at the mu-opioid receptor.

Functional Potency and Efficacy at the µ-Opioid Receptor

The functional activity of these compounds was assessed using a cell-based µ-opioid receptor (MOR) activation assay that measures β-arrestin 2 recruitment. The results, summarized in the table below, highlight a significant difference in potency between the two isomers.

CompoundEC₅₀ (nM)Eₘₐₓ (% vs. Hydromorphone)
This compound (β-U10) 348150%
1-Naphthyl U-47700 (α-U10) >10,000 (in the µM range)Not determined
U-47700 (for comparison) 116154%
Fentanyl (for comparison) 9.35146%

Data sourced from a study on the in vitro µ-opioid receptor activation potential of U10 and β-U10.[1][2]

The data clearly indicates that this compound is considerably more potent than its 1-Naphthyl counterpart.[1][2] The EC₅₀ value for this compound is 348 nM, while the EC₅₀ for 1-Naphthyl U-47700 is in the micromolar range, suggesting a much weaker interaction with the µ-opioid receptor.[1][2] When compared to the parent compound U-47700 (EC₅₀ = 116 nM) and the potent opioid fentanyl (EC₅₀ = 9.35 nM), this compound is less potent but still demonstrates significant activity.[1][2] The Eₘₐₓ value of 150% (relative to hydromorphone) for this compound suggests it acts as a full agonist at the µ-opioid receptor.[1][2]

Experimental Protocols

The functional data presented above was obtained through a β-arrestin 2 recruitment assay. Below is a detailed methodology for such an experiment.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of the β-arrestin 2 protein to the µ-opioid receptor upon agonist binding, a key step in the signaling cascade of G-protein coupled receptors (GPCRs).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in inducing µ-opioid receptor activation.

Materials:

  • Cell Line: A stable cell line co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2 fusion protein (e.g., fused to a reporter enzyme fragment).

  • Test Compounds: this compound, 1-Naphthyl U-47700, U-47700, and Fentanyl.

  • Reference Agonist: Hydromorphone.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with HEPES and bovine serum albumin (BSA).

  • Detection Reagents: Substrate for the reporter enzyme.

  • Instrumentation: A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay Initiation: Remove the culture medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor binding and β-arrestin 2 recruitment.

  • Signal Detection: Add the detection reagents to the wells according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (hydromorphone), which is set to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental design, the following diagrams are provided.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gαi/o Gβγ MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization Ligand Opioid Agonist (e.g., this compound) Ligand->MOR Binding Analgesia Analgesia cAMP->Analgesia SideEffects Side Effects Internalization->SideEffects

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate hMOR-expressing cells Compound_Prep 2. Prepare serial dilutions of test compounds Add_Compounds 3. Add compounds to cells Compound_Prep->Add_Compounds Incubation 4. Incubate at 37°C Add_Compounds->Incubation Add_Reagents 5. Add detection reagents Incubation->Add_Reagents Read_Plate 6. Measure signal (luminescence) Add_Reagents->Read_Plate Data_Normalization 7. Normalize data Read_Plate->Data_Normalization Curve_Fitting 8. Generate dose-response curves Data_Normalization->Curve_Fitting Determine_Parameters 9. Calculate EC₅₀ and Eₘₐₓ Curve_Fitting->Determine_Parameters

Caption: β-Arrestin 2 recruitment assay workflow.

References

A Comparative Analysis of the In Vitro Efficacy of U-47700 and Its Naphthyl Analogs at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the synthetic opioid U-47700 and its recently emerged naphthyl analogs, α-U10 (1-naphthyl U-47700) and β-U10 (2-naphthyl U-47700). The data presented herein is crucial for understanding the structure-activity relationships of this evolving class of novel psychoactive substances and for guiding future drug development and toxicological assessments. All quantitative data is supported by detailed experimental protocols for key assays.

Quantitative Efficacy Comparison

The in vitro potency and efficacy of U-47700 and its naphthyl analogs at the human mu-opioid receptor (MOR) were determined using a cell-based β-arrestin 2 recruitment assay. This functional assay measures the ability of a compound to activate the receptor and trigger a downstream signaling cascade. The key parameters measured are the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect observed (Emax), which indicates efficacy relative to a reference agonist.

CompoundChemical NameEC50 (nM)Emax (% vs. Hydromorphone)Reference
U-47700 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide116154%[1]
α-U10 N-[2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-1-carboxamide>10,000 (in the µM range)Not determined[1]
β-U10 N-[2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide348150%[1]
Fentanyl N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide9.35146%[1]

Key Findings:

  • U-47700 demonstrates potent and full agonist activity at the mu-opioid receptor, with an EC50 of 116 nM and an Emax of 154% compared to hydromorphone[1].

  • The positional isomer β-U10 (this compound) also acts as a full agonist but is approximately three times less potent than U-47700, with an EC50 of 348 nM[1].

  • In stark contrast, α-U10 (1-naphthyl U-47700) shows significantly reduced activity, with an EC50 value in the micromolar range, indicating a substantial loss of potency[1].

  • For context, the well-established synthetic opioid fentanyl exhibits the highest potency in this comparison with an EC50 of 9.35 nM[1].

In addition to functional activity, the binding affinity of U-47700 to the mu-opioid receptor has been determined through radioligand binding assays.

CompoundReceptorKᵢ (nM)RadioligandCell/Tissue TypeReference
U-47700 Mu-opioid11.1[³H]DAMGORat brain tissue[2]
U-47700 Mu-opioid57[¹²⁵I]IBNtxACHO cells with murine MOR[3]
Morphine Mu-opioid2.7[³H]DAMGORat brain tissue[2]
Morphine Mu-opioid5[¹²⁵I]IBNtxACHO cells with murine MOR[3]

Key Findings:

  • U-47700 displays a high affinity for the mu-opioid receptor, although it is lower than that of morphine[2][3].

  • The different reported Kᵢ values for U-47700 may be attributed to the use of different radioligands and assay systems (rat brain tissue vs. transfected cell lines)[2][3].

Experimental Protocols

Mu-Opioid Receptor Activation Assay (β-Arrestin 2 Recruitment)

This protocol describes a common method for assessing the functional activity of opioid compounds at the mu-opioid receptor by measuring the recruitment of β-arrestin 2.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in activating the human mu-opioid receptor.

Principle: This assay utilizes a cell line stably co-expressing the human mu-opioid receptor and a β-arrestin 2 fusion protein. Upon agonist binding to the receptor, β-arrestin 2 is recruited to the intracellular domain of the receptor. This interaction is detected by a reporter system, often based on enzyme complementation (e.g., NanoBiT® technology) or fluorescence resonance energy transfer (FRET).

Materials:

  • CHO-K1 cells stably expressing the human mu-opioid receptor and a β-arrestin 2 reporter construct.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • Test compounds (U-47700, naphthyl analogs) and reference agonist (e.g., hydromorphone, DAMGO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Detection reagents specific to the reporter system used.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer or plate reader capable of detecting the reporter signal.

Procedure:

  • Cell Culture: Maintain the engineered cell line according to standard cell culture protocols.

  • Cell Plating: On the day before the assay, seed the cells into the microplates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection:

    • Add the detection reagents to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow the signal to develop.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Cell Seeding B Compound Dilution C Compound Addition A->C B->C D Incubation C->D 37°C E Add Detection Reagents D->E F Signal Measurement E->F G Data Analysis F->G

Caption: Workflow for the β-arrestin 2 recruitment assay.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a compound to the mu-opioid receptor.

Objective: To measure the affinity of a test compound for the mu-opioid receptor by its ability to compete with a radiolabeled ligand.

Principle: This competitive binding assay measures the displacement of a radiolabeled ligand with high affinity and selectivity for the mu-opioid receptor by an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Kᵢ).

Materials:

  • Receptor source: Membranes prepared from cells expressing the mu-opioid receptor (e.g., CHO-hMOR) or from brain tissue (e.g., rat brain homogenate).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the mu-opioid receptor (e.g., [³H]DAMGO, [³H]naloxone).

  • Unlabeled test compounds.

  • Reference compound with known affinity (e.g., naloxone, morphine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes containing the mu-opioid receptor through homogenization and centrifugation.

  • Assay Setup: In test tubes or a 96-well plate, combine:

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound.

    • A fixed amount of the receptor preparation (membranes).

    • Binding buffer to reach the final assay volume.

    • For determining non-specific binding, a high concentration of an unlabeled reference compound is used instead of the test compound.

    • For determining total binding, only the radioligand and receptor preparation are included.

  • Incubation: Incubate the assay mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by filtering the assay mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Assay Setup cluster_separation Separation & Counting cluster_analysis Data Analysis A Combine Radioligand, Test Compound, & Membranes B Incubate to Equilibrium A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate Specific Binding E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for the radioligand binding assay.

Signaling Pathway Overview

The activation of the mu-opioid receptor by an agonist like U-47700 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the analgesic and other physiological effects of opioids.

Concurrently, agonist binding also promotes the phosphorylation of the receptor, leading to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways, which have been implicated in some of the adverse effects of opioids. The assays described in this guide provide tools to dissect these distinct signaling outcomes.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_Protein G Protein Activation (Gi/o) MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Agonist U-47700 / Analog Agonist->MOR Downstream Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream

Caption: Mu-opioid receptor signaling pathways.

References

A Comparative Guide to Analytical Methods for Synthetic Opioid Detection

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of synthetic opioid abuse necessitates robust and reliable analytical methods for their detection in various matrices. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate and timely results. This guide provides a comparative overview of commonly employed methods for synthetic opioid detection, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for synthetic opioid detection is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the key performance metrics of various techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) often serving as the gold standard for confirmation.

Analytical MethodPrincipleCommon AnalytesLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy/ConcordanceThroughputKey AdvantagesKey Limitations
Immunoassays Antigen-antibody bindingFentanyl, NorfentanylCutoff-based, typically in the low ng/mL rangeHigh concordance with LC-MS/MS (e.g., FEN2 showed 98.5% concordance)[1]HighRapid screening, cost-effective, suitable for point-of-care testing[2]Prone to false positives/negatives, may not detect all analogs[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and mass-to-charge ratioFentanyl, Butyryl Fentanyl, and other analogsLOQ of 1 ng/mL in oral fluid has been reported[4][5]HighModerateHigh sensitivity and specificity, well-established technique[6]Requires derivatization for some compounds, not suitable for heat-labile molecules[7]
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Separation by polarity and mass-to-charge ratioComprehensive, including fentanyl, its analogs, and metabolitesLOQs can be as low as 2-6 ng/L in blood and urine[8]Considered the "gold standard" for confirmation[9]Moderate to HighExcellent sensitivity and specificity, can detect a wide range of compounds[2][7][10]Higher cost, requires skilled operators and complex instrumentation[2]
Raman Spectroscopy (including SERS) Inelastic scattering of light to provide a molecular fingerprintFentanyl and its analogsLOQ for fentanyl in water reported as 10 ng/mL using SE-SERDS[11]Overall accuracy of 87.5% for targeted screening with EC-SERS[12]HighRapid, non-destructive, suitable for field use with handheld devices[9]Can be affected by sample fluorescence, sensitivity may be lower for complex matrices[11]
Biosensors Biological recognition element coupled to a transducerFentanyl and other opioidsCan achieve low nanomolar detection limits[13][14]High specificity due to biological recognitionPotentially HighRapid, cost-effective, and can be used in field settings[15]Still an emerging technology, may have limitations in complex matrices[15][16]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for some of the key analytical techniques.

Immunoassay Screening (Example: Fentanyl Urine Drug Screen)
  • Sample Collection: Collect a urine sample in a clean, dry container.

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Assay Procedure:

    • Bring the immunoassay test device and the urine sample to room temperature.

    • Apply a specific volume of the urine sample to the sample well of the test device.

    • Allow the test to run for the manufacturer-specified time.

  • Result Interpretation: Read the results visually or using an automated reader. The presence or absence of a line at the test region indicates a positive or negative result, respectively, based on a pre-determined cutoff concentration.

  • Confirmation: All presumptive positive results should be confirmed by a more specific method like LC-MS/MS.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation (e.g., Oral Fluid):

    • Perform a solid-phase extraction (SPE) to isolate the analytes of interest.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent.

  • Derivatization (if necessary): Some opioids may require derivatization to improve their volatility and chromatographic properties.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The sample is vaporized and separated based on the analytes' boiling points and interactions with the chromatographic column.

    • The separated analytes are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectra are used for identification and quantification.[4][5]

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation (e.g., Whole Blood):

    • Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[8]

  • LC Separation:

    • Inject the prepared sample into the LC system.

    • The analytes are separated based on their polarity as they pass through the chromatographic column.

  • MS/MS Detection:

    • The separated analytes are introduced into the mass spectrometer.

    • In the first mass analyzer (Q1), a specific precursor ion for the target analyte is selected.

    • The precursor ion is then fragmented in the collision cell (Q2).

    • The resulting product ions are detected in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) provides high specificity and sensitivity.[17]

Cross-Validation Workflow

Cross-validation is a critical step to ensure the accuracy and reliability of any new or modified analytical method. A common approach is to compare the results of a screening method (e.g., immunoassay) against a confirmatory method (e.g., LC-MS/MS).

CrossValidationWorkflow cluster_screening Screening Method cluster_confirmation Confirmatory Method cluster_analysis Performance Evaluation Sample Test Samples Screening Immunoassay Screening Sample->Screening PresumptivePositive Presumptive Positives Screening->PresumptivePositive Above Cutoff Negative Negatives Screening->Negative Below Cutoff Confirmation LC-MS/MS Analysis PresumptivePositive->Confirmation DataAnalysis Data Analysis (Sensitivity, Specificity, Concordance) Negative->DataAnalysis ConfirmedPositive Confirmed Positives Confirmation->ConfirmedPositive Analyte Detected FalsePositive False Positives Confirmation->FalsePositive Analyte Not Detected ConfirmedPositive->DataAnalysis FalsePositive->DataAnalysis

Caption: A typical workflow for the cross-validation of a screening method against a confirmatory method for synthetic opioid detection.

Signaling Pathways and Logical Relationships

The detection of synthetic opioids by various methods can be conceptualized as a series of logical steps, from sample processing to final data interpretation. The following diagram illustrates the general analytical pathway.

AnalyticalPathway cluster_sample Sample Handling cluster_instrumentation Analytical Instrumentation cluster_data Data Processing SampleMatrix Biological or Seized Sample SamplePrep Sample Preparation (Extraction, Cleanup) SampleMatrix->SamplePrep Separation Separation (Chromatography, etc.) SamplePrep->Separation Detection Detection (MS, Spectroscopy, etc.) Separation->Detection Signal Signal Acquisition Detection->Signal DataProcessing Data Processing & Interpretation Signal->DataProcessing Result Qualitative/Quantitative Result DataProcessing->Result

Caption: A generalized logical workflow for the analysis of synthetic opioids using instrumental methods.

References

Comparative Binding Profile of 2-Naphthyl U-47700 at Kappa and Delta Opioid Receptors: An Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a current absence of direct experimental data on the binding affinity of 2-Naphthyl U-47700 for the kappa opioid receptor (KOR) and the delta opioid receptor (DOR). While research has characterized the activity of this compound at the mu-opioid receptor (MOR), its specific interaction with KOR and DOR remains to be publicly reported.

This guide provides a comparative analysis based on the available pharmacological data for this compound at the MOR, alongside the well-established binding profiles of its parent compound, U-47700, and other key opioid receptor ligands. This information allows for an informed, albeit indirect, assessment of the likely properties of this compound at KOR and DOR.

Comparative Analysis of Opioid Receptor Binding Affinities

To contextualize the potential binding profile of this compound, the following table summarizes the binding affinities (Ki, in nM) of U-47700 and the reference opioid, morphine, at the mu, kappa, and delta opioid receptors. Lower Ki values are indicative of higher binding affinity.

Compoundµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Reference
U-4770011.12871220[1]
U-47700576531105[2][3]
U-477000.91110480[4][5]
Morphine2.7--[1]

Note: Discrepancies in reported Ki values for U-47700 across different studies can be attributed to variations in experimental conditions, such as the specific radioligand used, tissue preparation (e.g., rat brain homogenates vs. cell lines expressing recombinant human receptors), and assay buffer composition.

The available data consistently demonstrates that U-47700 is a potent and selective MOR agonist.[1][3] Its affinity for KOR and DOR is significantly lower, as indicated by the substantially higher Ki values.[1][2] For instance, in one study, U-47700 displayed a high affinity for µ-opioid receptors with a Ki of 11.1 nM, while its affinity for δ-opioid and κ-opioid receptors was much lower, with Ki values of 1220 nM and 287 nM, respectively.[1] Another study reported Ki values of 57 nM at MOR, 653 nM at KOR, and 1105 nM at DOR.[2][3]

A recent study on "β-U10" (this compound) investigated its in vitro activation of the µ-opioid receptor through a β-arrestin 2 recruitment assay. This study demonstrated that this compound is a potent MOR agonist, though less so than U-47700 and fentanyl. However, this research did not assess its binding affinity at KOR or DOR.

Experimental Methodologies

The determination of opioid receptor binding affinities is primarily conducted through in vitro radioligand competition binding assays. Functional activity, such as G-protein activation, is often assessed using [³⁵S]GTPγS binding assays.

Radioligand Competition Binding Assay Protocol

This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand of known high affinity for a specific opioid receptor subtype.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human kappa or delta opioid receptor (e.g., CHO or HEK293 cells), or rodent brain tissue homogenates.

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist or agonist (e.g., [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing co-factors such as MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay Protocol

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor.

1. Materials:

  • Receptor Source: As described for the radioligand binding assay.

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(γ-thio)triphosphate.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compound: this compound.

  • Assay Buffer: Similar to the binding assay buffer, often containing NaCl and saponin.

  • Filtration System and Scintillation Counter.

2. Procedure:

  • Pre-incubation: Receptor membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

  • Incubation: The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Equilibrium and Termination: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) and then terminated by rapid filtration.

  • Washing and Quantification: Similar to the radioligand binding assay.

  • Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins is a measure of receptor activation. Data are typically plotted as concentration-response curves to determine the EC₅₀ (potency) and Emax (efficacy) of the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation_Mix Incubation Mixture: Receptor + Radioligand + Test Compound Receptor->Incubation_Mix Radioligand Radioligand (e.g., [3H]DPDPE) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound) Test_Compound->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Separates bound from unbound Counting Scintillation Counting Filtration->Counting Measures bound radioactivity Analysis Calculate IC50 & Ki Counting->Analysis Opioid_Receptor_Signaling Ligand Opioid Agonist (e.g., this compound) Receptor Opioid Receptor (KOR or DOR) Ligand->Receptor Binds to G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates GDP GDP G_Protein->GDP releases GTP GTP G_Protein->GTP binds G_alpha Gα-GTP G_Protein->G_alpha dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma dissociates to Effector Downstream Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits Response Cellular Response G_beta_gamma->Response Effector->Response

References

A Comparative Analysis of "2-Naphthyl U-47700" as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of novel psychoactive substances (NPS), the availability of well-characterized reference materials is paramount for accurate analytical identification and quantification. This guide provides a comparative validation of "2-Naphthyl U-47700," an analytical reference standard, against established Certified Reference Materials (CRMs), with a particular focus on its structural analog, U-47700. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of reference materials for synthetic opioids.

Understanding the Distinction: Reference Standard vs. Certified Reference Material

It is critical to differentiate between an "analytical reference standard" and a "Certified Reference Material (CRM)". While "this compound" is available as an analytical reference standard, it is not consistently marketed as a CRM.[1][2] A CRM is manufactured and tested under stringent, internationally recognized standards, such as ISO/IEC 17025 and ISO 17034, ensuring metrological traceability, a certified property value, and an associated uncertainty.[3] In contrast, the certification and traceability of an analytical reference standard may be less rigorously defined.

Product Comparison: "this compound" vs. U-47700 (CRM)

The following tables summarize the key characteristics of "this compound" and U-47700 (CRM), a closely related synthetic opioid for which certified reference materials are available.

FeatureThis compoundU-47700 (CRM)
Formal Name trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamidetrans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide
CAS Number 67579-80-082657-23-6
Molecular Formula C₂₀H₂₆N₂OC₁₆H₂₂Cl₂N₂O
Formula Weight 310.4 g/mol 329.3 g/mol
Purity ≥98%Certified Value with Uncertainty
Certification Analytical Reference StandardISO/IEC 17025 and ISO 17034
Documentation Certificate of Analysis (CoA)Certificate of Analysis (CoA) with statement of metrological traceability

Analytical Performance Data

The analytical data presented below for "this compound" is based on findings from The Center for Forensic Science Research & Education.[4] Data for U-47700 (CRM) is representative of typical analytical parameters for this certified reference material.

Analytical Technique"this compound"U-47700 (CRM)
GC-MS Standard diluted in methanol. Instrument: Agilent 5975 Series GC/MSD System.Typically analyzed by GC-MS for identification and purity assessment.
LC-QTOF-MS Retention Time: 6.25 min. TOF MS Scan Range: 100-510 Da.Routinely characterized by LC-MS/MS for quantification and metabolite identification.
NMR Data not readily available in public sources.Structure confirmed and purity assessed by ¹H-NMR and ¹³C-NMR.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for "this compound"
  • Sample Preparation: The reference material for this compound is diluted in methanol.[4]

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is utilized.[4]

  • Injection: A standard injection volume is used.

  • Analysis: The mass spectrum is acquired and compared against a known library or standard for identification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for "this compound"
  • Sample Preparation: The sample is diluted in methanol, followed by a 1:100 dilution in the mobile phase.[4]

  • Instrumentation: A Sciex TripleTOF® 5600+ or a similar high-resolution mass spectrometer is employed.[4]

  • Injection Volume: 10 µL.[4]

  • QTOF Parameters: The TOF MS scan range is set from 100 to 510 Da.[4]

  • Data Analysis: The retention time and accurate mass measurement are used for confirmation of the compound's identity.

Alternative Certified Reference Materials

For researchers requiring the rigor of a CRM, several alternatives to "this compound" exist within the broader class of synthetic opioids. Many of these are available from accredited suppliers.

  • U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 are available as CRMs and are crucial for metabolic studies.[5]

  • Fentanyl Analogs: A wide array of fentanyl analogs are available as CRMs, which is critical given their prevalence in the illicit drug market.[6]

  • Other "U-series" Opioids: Compounds like U-49900 and U-50488 have also been synthesized and may be available as reference materials.[7]

  • Traceable Opioid Material (TOM) Kits: The Centers for Disease Control and Prevention (CDC) provides Traceable Opioid Material (TOM) Kits which contain a variety of opioid CRMs to support laboratory detection of synthetic opioids.[8][9]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating a reference material and the signaling pathway context for opioid compounds.

cluster_0 Reference Material Validation Workflow Start Start Procure_Material Procure Candidate Reference Material Start->Procure_Material Purity_Assessment Purity Assessment (e.g., qNMR, mass balance) Procure_Material->Purity_Assessment Identity_Confirmation Identity Confirmation (e.g., MS, NMR, IR) Procure_Material->Identity_Confirmation Homogeneity_Testing Homogeneity Testing Purity_Assessment->Homogeneity_Testing Identity_Confirmation->Homogeneity_Testing Stability_Assessment Stability Assessment (Short & Long Term) Homogeneity_Testing->Stability_Assessment Assign_Property_Value Assign Certified Property Value & Uncertainty Stability_Assessment->Assign_Property_Value Issue_Certificate Issue Certificate of Analysis (ISO 17034 Compliant) Assign_Property_Value->Issue_Certificate CRM_Established Certified Reference Material Established Issue_Certificate->CRM_Established

Caption: A flowchart outlining the key steps in the validation of a certified reference material.

cluster_1 Opioid Receptor Signaling Pathway Opioid Opioid Agonist (e.g., U-47700) MOR μ-Opioid Receptor (GPCR) Opioid->MOR G_Protein Gαi/o and Gβγ Subunit Dissociation MOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP Decreased cAMP Production AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: A simplified diagram of the μ-opioid receptor signaling pathway.

Conclusion

"this compound" serves as a valuable analytical reference standard for the qualitative identification and method development for this specific novel synthetic opioid. However, for quantitative applications and to ensure the highest level of accuracy and metrological traceability, the use of a Certified Reference Material is strongly recommended. The parent compound, U-47700, is available as a CRM and provides a robust alternative for researchers requiring certified data. When selecting a reference material, it is imperative to consider the specific requirements of the analytical method and the desired level of data certainty. The broader landscape of available opioid CRMs offers a wealth of options for the forensic and research communities to accurately identify and quantify these emerging threats.

References

Inter-laboratory Comparison of "2-Naphthyl U-47700" Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Analytical Methodologies for a Novel Synthetic Opioid

The emergence of novel psychoactive substances (NPS), including potent synthetic opioids, presents a continuous challenge to forensic and clinical toxicology laboratories. Among these, "2-Naphthyl U-47700" (also known as β-U10) has been identified in forensic casework, necessitating robust and reliable analytical methods for its quantification.[1][2][3][4] This guide provides a comparative overview of analytical methodologies for the quantification of "this compound" based on available scientific literature. While a formal inter-laboratory comparison study has not been publicly documented, this guide collates and compares existing methods to aid researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of "this compound" and related compounds from a single laboratory workflow, providing a baseline for comparison.

AnalyteMatrixCalibration Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)
This compoundHuman Urine5 - 1000.99187.733.69
This compoundWhole Blood5 - 1000.99003.825.75

Table 1: Quantitative performance data for this compound analysis from a published workflow.[5] Data presented is based on a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of key experimental protocols for the analysis of "this compound" and other novel synthetic opioids.

Method 1: LC-QTOF-MS for NPS Screening in Urine and Whole Blood [5]

  • Sample Preparation (Human Whole Blood): A 12-step protein precipitation procedure is employed for the extraction of 130 NPS, including "this compound".[5] 90 µL of the whole blood sample is fortified with 10 µL of a 1 µg/mL standard mixture. 10 µL of a 10 ng/mL internal standard mixture is then added.[5]

  • Sample Preparation (Human Urine): 90 µL of the urine sample is fortified with 10 µL of a 1 µg/mL standard mixture.[5]

  • Liquid Chromatography (LC):

    • System: ExionLC AC system.[5]

    • Column: Phenomenex Kinetex Phenyl-Hexyl (50 × 4.6 mm, 2.6 µm).[5]

    • Mobile Phases: Ammonium formate in water and methanol with additives.[5]

    • Flow Rate: 0.7 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Total Run Time: 9.5 minutes.[5]

  • Mass Spectrometry (MS):

    • System: X500R QTOF system.[5]

    • Acquisition Modes: Both data-dependent acquisition (DDA) and SWATH data-independent acquisition (DIA) are used. A TOF MS scan is performed from 100 to 650 Da, followed by a TOF MS/MS full scan from 25 to 650 Da.[5]

Method 2: General Analytical Approach for Novel Synthetic Opioids

While specific inter-laboratory data for "this compound" is limited, the analysis of its parent compound, U-47700, and other novel synthetic opioids provides a framework for analytical approaches. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, are the most common and recommended techniques due to their high sensitivity and specificity, which are necessary for detecting potent opioids at low concentrations.[6][7]

  • Sample Preparation: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for the extraction of synthetic opioids from biological matrices.[8] Protein precipitation is also a viable method, particularly for blood samples.[5]

  • Chromatography: Reversed-phase liquid chromatography is the standard for separating synthetic opioids.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is essential for the definitive identification and quantification of target analytes.

Visualizations

Experimental Workflow for "this compound" Quantification

The following diagram illustrates a typical workflow for the quantification of "this compound" in biological samples.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Blood) fortification Fortification with Internal Standard sample->fortification extraction Extraction (Protein Precipitation) fortification->extraction lc_separation LC Separation extraction->lc_separation Inject ms_detection MS/MS Detection (QTOF) lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting

A typical workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship between different analytical techniques used in the identification and quantification of novel synthetic opioids.

Analytical_Techniques screening Screening immunoassay Immunoassay screening->immunoassay gc_ms GC-MS screening->gc_ms confirmation Confirmation & Quantification lc_ms LC-MS/MS confirmation->lc_ms lc_hrms LC-HRMS (QTOF) confirmation->lc_hrms

References

A Comparative Guide to the In Vitro Activity of 2-Naphthyl U-47700 and Traditional Opiates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of 2-Naphthyl U-47700, a novel synthetic opioid (NSO), against its parent compound U-47700 and traditional opiates. The data presented is derived from published experimental findings to aid in understanding its relative potency and efficacy at the primary molecular target, the mu-opioid receptor (MOR).

Introduction to U-47700 and its Naphthyl Analog

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent, selective MOR agonist developed in the 1970s.[1] It has demonstrated significantly higher analgesic potency than morphine in animal models.[2][3] this compound (also known as β-U10) is a structural analog where the 3,4-dichlorophenyl group of U-47700 is replaced by a 2-naphthyl moiety.[4] Understanding the pharmacological profile of such analogs is critical for structure-activity relationship (SAR) studies and for the forensic and toxicological sciences.[5] This guide focuses on the in vitro functional activity of these compounds at the human mu-opioid receptor.

Primary Mechanism: Mu-Opioid Receptor (MOR) Signaling

Like traditional opiates, this compound exerts its effects by acting as an agonist at the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist initiates a canonical intracellular signaling cascade through the inhibitory G-protein (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channels, which collectively result in the desired analgesic effects and adverse side effects.[1]

G_Protein_Signaling cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., this compound) Agonist->MOR ATP ATP ATP->AC Response Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmission) cAMP->Response Leads to

Figure 1. Simplified Mu-Opioid Receptor (MOR) Signaling Pathway.

Comparative In Vitro Functional Activity

The functional activity of this compound has been benchmarked against U-47700 and fentanyl using a β-arrestin 2 recruitment assay, which measures an agonist's ability to activate the receptor. The table below summarizes the key parameters: potency (EC₅₀) and maximal efficacy (Eₘₐₓ), with hydromorphone used as a reference agonist.

CompoundTypePotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs Hydromorphone)Data Source
Fentanyl Traditional Opiate9.35146%[4]
U-47700 Synthetic Opioid116154%[4]
This compound (β-U10) U-47700 Analog348150%[4]
1-Naphthyl U-47700 (α-U10) U-47700 Analog> 10,000 (µM range)Not Determined[4]

Interpretation:

  • Efficacy: this compound, U-47700, and fentanyl all act as full agonists at the mu-opioid receptor, capable of eliciting a maximal response that is comparable to or greater than the reference agonist hydromorphone.[4]

  • Potency: Fentanyl is the most potent compound, followed by U-47700. The structural modification in this compound (substituting the dichlorophenyl ring with a 2-naphthyl group) results in a roughly 3-fold decrease in potency compared to U-47700.[4]

  • Structure-Activity Relationship (SAR): The position of the naphthyl group is critical. The positional isomer, 1-Naphthyl U-47700 (α-U10), is considerably less active, demonstrating that the 2-position substitution is favored for receptor activation.[4]

Experimental Protocols

The data presented above was primarily generated using cell-based functional assays. A detailed methodology for a representative experiment is provided below.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds at the human mu-opioid receptor (MOR).

Method: β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

  • Cell Line: U2OS cells stably co-expressing the human mu-opioid receptor fused to a ProLink™ tag (PK) and a β-arrestin 2 protein fused to an Enzyme Acceptor (EA) tag.

  • Principle: Upon agonist binding to the MOR, β-arrestin 2 is recruited to the receptor. This brings the PK and EA tags into close proximity, forcing the complementation of the β-galactosidase enzyme. The activity of the reconstituted enzyme is then measured.

  • Procedure:

    • Cell Plating: Cells are seeded into 384-well white-walled microplates and incubated to allow for cell attachment.

    • Compound Preparation: Test compounds (e.g., this compound, U-47700, fentanyl) are serially diluted to create a range of concentrations for generating a dose-response curve.

    • Incubation: The diluted compounds are added to the cells and incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor binding and β-arrestin recruitment.

    • Detection: A detection reagent containing the enzyme substrate is added to all wells. The plate is incubated at room temperature for approximately 60 minutes.

    • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The raw luminescence data is normalized relative to a reference agonist (e.g., hydromorphone). The resulting data is fitted to a four-parameter nonlinear regression model to calculate the EC₅₀ and Eₘₐₓ values for each compound.

Experimental_Workflow A 1. Cell Culture (U2OS cells expressing MOR-PK & β-arrestin-EA) B 2. Cell Plating (384-well microplates) A->B D 4. Compound Addition & Incubation (90 min @ 37°C) B->D C 3. Compound Preparation (Serial Dilution Series) C->D E 5. Detection Reagent Addition (Enzyme Substrate) D->E F 6. Signal Measurement (Chemiluminescence Reading) E->F G 7. Data Analysis (Dose-Response Curve Fitting to determine EC₅₀ & Eₘₐₓ) F->G

Figure 2. General Workflow for a Cell-Based Functional Assay.

References

Safety Operating Guide

Navigating the Disposal of 2-Naphthyl U-47700: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent synthetic opioids like 2-Naphthyl U-47700 is a critical component of laboratory safety and regulatory compliance. Due to its classification as a research chemical and its structural similarity to the potent synthetic opioid U-47700, this compound requires stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential safety and logistical information, outlining a comprehensive framework for the proper disposal of this compound.

Key Chemical and Safety Data

A thorough understanding of the compound's properties is the foundation of a safe disposal plan. Below is a summary of relevant data, primarily extrapolated from its close analog, U-47700, to inform handling and disposal protocols.

PropertyInformationRelevance to Disposal
Chemical Class Synthetic OpioidHigh potency necessitates stringent containment and personal protective equipment (PPE).
Regulatory Status U-47700 is a Schedule I controlled substance in the US. The legal status of this compound may vary and should be verified.Disposal must comply with all applicable federal, state, and local regulations for controlled and hazardous substances.
Physical Form Typically a solid powder.Risk of aerosolization requires handling in a controlled environment (e.g., fume hood) and appropriate respiratory protection.
Toxicity Presumed to be highly toxic, similar to other potent synthetic opioids.Acute and chronic health risks necessitate minimizing all routes of exposure (inhalation, ingestion, dermal contact).
Solubility Data for this compound is not specified. U-47700 is soluble in organic solvents.Solvent selection for decontamination and cleaning must be done carefully, considering the generation of flammable or toxic vapors.
Decomposition Synthetic opioids can decompose at high temperatures.Thermal decomposition may release hazardous gases and is not a recommended disposal method without specialized equipment.

Experimental Protocols: A Framework for Safe Disposal

The absence of a specific degradation protocol for this compound necessitates a conservative approach focused on containment, segregation, and disposal as hazardous waste. The following steps provide a detailed methodology for this process.

1. Risk Assessment and Planning:

  • Conduct a formal risk assessment: Before handling or disposing of this compound, a thorough risk assessment must be conducted by qualified safety personnel. This should evaluate the quantity of waste, potential exposure scenarios, and necessary control measures.

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be widely available, review the SDS for U-47700 and other similar compounds to understand the known hazards.

  • Develop a written disposal plan: This plan should be specific to your laboratory and approved by your institution's Environmental Health and Safety (EHS) department.

2. Personal Protective Equipment (PPE):

  • Minimum PPE: When handling this compound in solid or solution form, the following PPE is mandatory:

    • Disposable nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.

    • A laboratory coat or disposable gown.

    • Appropriate respiratory protection (e.g., a NIOSH-approved respirator) should be used, especially when handling powders.

3. Waste Segregation and Containment:

  • Designated Hazardous Waste Container: All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled in accordance with EPA and institutional guidelines, clearly identifying the contents as "Hazardous Waste" and listing "this compound."

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, pending pickup by a licensed hazardous waste disposal contractor.

4. Decontamination of Work Surfaces:

  • Decontamination Solution: While specific efficacy data is unavailable for this compound, a common practice for decontaminating surfaces from other synthetic opioids is the use of a suitable decontamination solution. Consult with your EHS department for recommended solutions.

  • Procedure:

    • Carefully wipe down all potentially contaminated surfaces with the decontamination solution.

    • Follow with a water rinse and then a final wipe with a dry cloth.

    • All cleaning materials (wipes, cloths) must be disposed of as hazardous waste.

5. Final Disposal:

  • Licensed Hazardous Waste Contractor: The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company.

  • Incineration: High-temperature incineration is the generally accepted method for the destruction of potent pharmaceutical compounds.

  • Do Not:

    • Dispose of this compound down the drain.

    • Place it in regular trash.

    • Attempt to neutralize it with unvalidated chemical procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling & Segregation cluster_decon 3. Decontamination cluster_disposal 4. Final Disposal RiskAssessment Conduct Risk Assessment ConsultSDS Consult SDS of Analogs RiskAssessment->ConsultSDS DevelopPlan Develop Written Disposal Plan ConsultSDS->DevelopPlan ObtainApproval Obtain EHS Approval DevelopPlan->ObtainApproval WearPPE Wear Appropriate PPE ObtainApproval->WearPPE SegregateWaste Segregate Contaminated Waste WearPPE->SegregateWaste LabelContainer Label Hazardous Waste Container SegregateWaste->LabelContainer StoreSecurely Store Container Securely LabelContainer->StoreSecurely PrepDecon Prepare Decontamination Solution StoreSecurely->PrepDecon WipeSurfaces Wipe Down Surfaces PrepDecon->WipeSurfaces DisposeWipes Dispose of Cleaning Materials as Hazardous Waste WipeSurfaces->DisposeWipes ArrangePickup Arrange for Professional Pickup DisposeWipes->ArrangePickup TransferCustody Transfer to Licensed Waste Contractor ArrangePickup->TransferCustody DocumentDisposal Document Final Disposal TransferCustody->DocumentDisposal

Disposal workflow for this compound.

By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel, the public, and the environment from the potential hazards of this potent synthetic opioid. Always prioritize consultation with your institution's safety professionals to ensure adherence to all specific guidelines and regulations.

Essential Safety and Operational Protocols for Handling 2-Naphthyl U-47700

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Naphthyl U-47700 is a potent synthetic opioid and a derivative of U-47700, a Schedule I controlled substance in the United States.[1] These substances pose a significant health risk, and all handling should be conducted with extreme caution by trained professionals in a properly equipped laboratory setting. The following guidance is based on best practices for handling potent chemical agents and should be adapted based on a thorough, site-specific risk assessment.

This document provides crucial safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound.

I. Hazard Assessment and Risk Mitigation

This compound, as an analogue of U-47700, should be considered a highly potent µ-opioid receptor agonist. U-47700 is reportedly about 7.5 to 10 times more potent than morphine.[2] Exposure to minute quantities can have severe health effects, including respiratory depression, which can be fatal.[2][3] The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.[4]

Due to the high potency and lack of established Occupational Exposure Limits (OELs) for this compound, a conservative approach is mandatory. It is recommended to handle this compound under the most stringent containment conditions, similar to those for Occupational Exposure Band 5 (OEB 5) compounds, which have OELs of less than 1 µg/m³.[5][6]

Emergency Preparedness:

  • Naloxone: Ensure multiple doses of naloxone, an opioid antagonist, are readily available in the laboratory. All personnel should be trained in its administration for reversing opioid overdose.[7]

  • Emergency Plan: Establish and clearly post an emergency plan detailing steps to be taken in case of exposure, including contacting emergency medical services.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The required level of PPE depends on the specific laboratory operation being performed.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves (single pair)
Handling of Powders/Solids (e.g., weighing, aliquoting) • Full-face respirator with P100 cartridges• Disposable, solid-front, long-sleeved gown with tight-fitting cuffs• Double-gloving with powder-free nitrile gloves• Disposable sleeve covers• Head covering• Disposable shoe covers
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Double-gloving with powder-free nitrile gloves• Chemical-resistant apron over a lab coat• Disposable sleeve covers
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator with appropriate cartridges if aerosols or vapors may be generated

Note: When double-gloving, one glove should be worn under the gown cuff and the outer glove over the cuff to ensure no skin is exposed.[8] Gloves should be changed frequently and immediately if contaminated or damaged.

III. Operational Plan: Step-by-Step Guidance

All manipulations of this compound should occur within a designated and clearly marked area with restricted access.

A. Preparation:

  • Designated Area: All work with this compound must be conducted in a certified chemical fume hood, ventilated balance enclosure (VBE), or glovebox.[9]

  • Equipment Assembly: Gather all necessary equipment (spatulas, weighing paper, vials, solvents, etc.) and place them in the containment device before starting work.

  • Pre-weighing: If possible, tare all vessels before introducing the compound.

B. Weighing Potent Powders:

  • Containment: For weighing potent compounds, a VBE or an isolator is highly recommended to minimize air turbulence and particle aerosolization.[6][10]

  • Technique: Use the "weighing by difference" method.[11]

    • Place a sealed container with the stock powder on the analytical balance and record the weight.

    • Remove the desired amount of powder into a secondary container within the containment device.

    • Reseal the stock container and re-weigh it. The difference in weight is the amount of powder transferred.

  • Minimize Spills: Handle the powder with care to avoid creating dust. Use a spatula to gently transfer the powder.

C. Solution Preparation:

  • In Containment: All solution preparations must be performed within a chemical fume hood or other containment device.

  • Adding Solvent: Slowly add the solvent to the weighed powder to avoid splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

IV. Decontamination and Cleaning

Regular and thorough decontamination of surfaces and equipment is critical to prevent cross-contamination and accidental exposure.

Decontamination Solutions: Oxidizing agents have been shown to be effective in degrading potent opioids like fentanyl.[12][13] While specific data for this compound is not available, the following solutions can be used for decontamination:

Decontaminant Concentration Contact Time Notes
Bleach Solution (Sodium Hypochlorite) 0.5% (adjusted to pH 5)≥ 1 hourAcidifying the bleach solution increases its efficacy.[14][15]
Peracetic Acid 0.45%≥ 30 minutesHighly effective in degrading fentanyl.[3]
Hydrogen Peroxide 4%≥ 1 hourEffective, especially in some commercial formulations.[13]

Decontamination Procedure:

  • Initial Cleaning: After completing work, use a wet-wiping technique with a suitable solvent to remove any visible powder. Do not dry sweep, as this can aerosolize the compound.[5]

  • Apply Decontaminant: Liberally apply the chosen decontamination solution to all work surfaces and equipment.

  • Contact Time: Allow the decontaminant to remain on the surfaces for the recommended contact time.

  • Rinsing: Thoroughly rinse all surfaces with water to remove any residual decontaminant.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous and disposed of in accordance with all local, state, and federal regulations for Schedule I controlled substances.

A. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and other consumables should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

B. Disposal Procedure:

  • Non-recoverable Waste: For truly non-recoverable residual amounts in empty vials or syringes, disposal in a biohazard sharps container may be permissible, provided the container's balance is zeroed out on the usage log.[16]

  • Recoverable and Bulk Waste: Expired or unwanted bulk this compound and contaminated materials with recoverable amounts must not be disposed of in the trash or down the drain.[17]

  • Reverse Distributor: The standard procedure for the disposal of Schedule I and II controlled substances is to transfer them to a DEA-registered reverse distributor for destruction, typically via incineration.[16][18] Your institution's Environmental Health & Safety (EHS) office should be contacted to arrange for this.

  • Documentation: Meticulous records must be kept of all disposed material. A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed and signed by witnesses during the disposal process.[18][19]

VI. Visualized Workflows and Relationships

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Designate Handling Area (Fume Hood/Glovebox) prep2 Assemble Equipment & PPE prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Compound (VBE/Isolator) prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Wet-Wipe Surfaces handling3->cleanup1 cleanup2 Apply Decontaminant cleanup1->cleanup2 cleanup3 Rinse Surfaces cleanup2->cleanup3 cleanup4 Doff PPE cleanup3->cleanup4 disposal1 Segregate Waste (Solid, Liquid, Sharps) cleanup4->disposal1 disposal2 Contact EHS for Pickup disposal1->disposal2 disposal3 Complete DEA Form 41 disposal2->disposal3 emergency Exposure Event response1 Administer Naloxone emergency->response1 response2 Seek Medical Attention response1->response2

Caption: Logical workflow for the safe handling of this compound.

Relationship of Hazards, Controls, and PPE

G cluster_hazards Hazards cluster_controls Controls cluster_ppe Personal Protective Equipment (PPE) inhalation Inhalation engineering Engineering Controls (Fume Hood, VBE) inhalation->engineering mitigates respirator Respirator inhalation->respirator protects against dermal Dermal Contact dermal->engineering mitigates gloves Double Gloves dermal->gloves protects against gown Gown / Coveralls dermal->gown protects against eye Eye Protection dermal->eye protects against (splashes) ingestion Ingestion admin Administrative Controls (SOPs, Training) ingestion->admin mitigates ingestion->gloves protects against (hand-to-mouth)

Caption: Interrelationship of hazards, controls, and PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthyl U-47700
Reactant of Route 2
Reactant of Route 2
2-Naphthyl U-47700

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.